Mancozeb
Description
This compound is registered as a general use fungicide that is a member of the chemical class known as ethylene bisdithiocarbamates (EBDCs). The EBDCs are fungicides used to prevent crop damage in the field and to protect harvested crops from deterioration in storage or transport. This compound is used to protect many fruit, vegetable, nut and field crops against a wide spectrum of diseases, including potato blight, leaf spot, scab (on apples and pears) and rust (on roses). It is also used for seed treatment of cotton, potatoes, corn, safflower, sorghum, peanuts, tomatoes, flax and cereal grains
complex of zinc & maneb, containing 20% manganese & 2.5% zinc
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity. Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system. Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ... Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ... For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page. |
|---|---|
CAS No. |
12656-69-8 |
Molecular Formula |
C4H6N2S4Mn . C4H6N2S4Zn C8H12MnN4S8Zn |
Molecular Weight |
541.1 g/mol |
IUPAC Name |
zinc;manganese(2+);bis(N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate) |
InChI |
InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |
InChI Key |
CHNQZRKUZPNOOH-UHFFFAOYSA-J |
Isomeric SMILES |
C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2] |
Canonical SMILES |
C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2] |
Color/Form |
Greyish-yellow free-flowing powder Yellowish powde |
density |
1.99 g/mL at 20 °C Relative density (water = 1): 1.92 |
flash_point |
138 °C (280 °F) 137.8 °C (tag open cup) 138Â °C o.c. |
melting_point |
172 °C (decomposes) |
Other CAS No. |
8018-01-7 |
physical_description |
Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA] GREYISH-YELLOW POWDER. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
shelf_life |
Stable under recommended storage conditions. Stable under normal, dry storage conditions. Slowly decomposed by heat and moisture. |
solubility |
In water, 6.2 ppm, pH 7.5, 25 °C Insoluble in water Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them Solubility in water: none |
Synonyms |
ethylenebisdithiocarbamate manganese-zinc mancoze |
vapor_pressure |
9.8X10-8 mm Hg at 25 °C Vapor pressure at 20Â °C: negligible |
Origin of Product |
United States |
Foundational & Exploratory
Mancozeb's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mancozeb is a broad-spectrum, non-systemic, protective fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class of compounds.[1] It is widely utilized in agriculture to control a broad array of fungal diseases across various crops.[2][3] Its efficacy stems from a multi-site mode of action, which involves the simultaneous disruption of numerous biochemical processes within fungal cells.[2][4] This multi-pronged attack significantly lowers the risk of resistance development, a common challenge with single-site fungicides.[2] This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its effects on key cellular pathways and providing methodologies for its study.
Core Mechanism of Action: Multi-Site Inhibition
This compound's primary fungicidal activity is attributed to its multi-site inhibitory action.[2] Upon contact with water, this compound degrades into its active toxicants, ethylene bisisothiocyanate sulfide (EBIS) and subsequently ethylene bisisothiocyanate (EBI).[3][5] These compounds are highly reactive towards sulfhydryl (-SH) groups present in amino acids and enzymes.[4][5] By binding to these sulfhydryl groups, this compound and its derivatives inactivate a wide range of proteins that are crucial for fungal cell survival, leading to a cascade of disruptive effects on vital cellular functions.[2][5] This non-specific, multi-target approach is the cornerstone of this compound's enduring effectiveness and low resistance risk.[2]
Detailed Mechanisms of Action
The multi-site inhibition of this compound manifests through several key mechanisms:
Disruption of Cellular Respiration and Energy Production
This compound significantly impairs fungal cellular respiration by targeting key enzymes in both glycolysis and mitochondrial respiration.[5] This leads to a critical reduction in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.
-
Inhibition of Glycolysis: this compound is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway that contains a reactive cysteine residue in its active site. By inactivating GAPDH, this compound disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in ATP and NADH production.
-
Mitochondrial Dysfunction: The mitochondria are a primary target of this compound.[5] The fungicide has been shown to inhibit the activity of multiple mitochondrial respiratory chain complexes, including Complex I, II, III, IV, and V (ATP synthase).[4] This disruption of the electron transport chain (ETC) halts oxidative phosphorylation, the main process of ATP synthesis. Studies have demonstrated that this compound exposure leads to a decrease in oxygen consumption and overall bioenergetic capacity in organisms.[6]
Inactivation of Thiol-Containing Enzymes
Beyond its effects on respiration, this compound's reactivity with sulfhydryl groups leads to the inactivation of a broad range of enzymes essential for various metabolic processes. This includes enzymes involved in:
-
Amino acid synthesis
-
Lipid metabolism[5]
-
Cellular detoxification pathways
The non-specific nature of this enzymatic inhibition contributes to the widespread disruption of fungal cell metabolism.
Induction of Lipid Peroxidation and Membrane Damage
This compound exposure can induce oxidative stress in fungal cells, leading to the peroxidation of lipids within cellular membranes.[7] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause direct damage to the cell membrane, leading to a loss of integrity, increased permeability, and leakage of cellular contents. This damage to the cell membrane further compromises cellular function and contributes to cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various fungal pathogens as reported in the literature.
| Fungal Species | This compound Concentration | Effect | % Inhibition | Reference |
| Colletotrichum gloeosporioides | 1 µg/mL | Inhibition of spore germination | ~50% | [3] |
| Colletotrichum gloeosporioides | 10 µg/mL | Inhibition of spore germination | ~90% | [3] |
| Phaeoisariopsis personata | 250 ppm | Inhibition of spore germination | >80% | [8] |
| Erysiphe polygoni | 2000 ppm | Inhibition of spore germination | ~60% | [9] |
| Alternaria alternata | 1.5 mg/mL | Mycelial growth inhibition | 84.5% | [10] |
| Trichoderma harzianum | 150 mg/L | Mycelial growth inhibition | 35% | [11] |
| White-Rot Fungi (various) | 2000 mg/L | Mycelial growth inhibition | 8.33-37.96% | [8] |
| White-Rot Fungi (various) | 2000 mg/L | Enzyme production inhibition | 3.70-33.33% | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanism of action of this compound on fungal pathogens.
Protocol for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay
This protocol is adapted from commercially available GAPDH activity assay kits and can be used to determine the inhibitory effect of this compound on fungal GAPDH.
Materials:
-
Fungal cell culture
-
Ice-cold Cell Lysis Buffer (e.g., 1% Triton X-100 in PBS)
-
GAPDH Assay Buffer
-
GAPDH Substrate
-
GAPDH Developer
-
NADH Standard
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Fungal Lysate Preparation:
-
Harvest fungal cells from culture by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Preparation:
-
Prepare a dilution series of the NADH standard in GAPDH Assay Buffer.
-
Prepare a dilution series of this compound in GAPDH Assay Buffer.
-
Dilute the fungal lysate to a suitable concentration in GAPDH Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted fungal lysate to each well of the 96-well plate.
-
Add 10 µL of the this compound dilutions (or solvent control) to the respective wells.
-
Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer according to the kit instructions.
-
Add 40 µL of the Master Reaction Mix to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA450/min) for each well.
-
Plot the rate of GAPDH activity against the this compound concentration to determine the IC50 value.
-
Protocol for Fungal Mitochondrial Respiration Assay (using Seahorse XF Analyzer)
This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of intact fungal cells.
Materials:
-
Fungal cell culture
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating:
-
Seed fungal cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere/stabilize.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Prepare the inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound in Seahorse XF Assay Medium at the desired final concentrations.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with the prepared inhibitor and this compound solutions into the appropriate ports.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay.
-
The assay protocol typically involves sequential injections:
-
This compound (or vehicle control) to measure its immediate effect on basal respiration.
-
Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP to uncouple the mitochondrial membrane and measure maximal respiration.
-
Rotenone/Antimycin A to inhibit Complex I and III and measure non-mitochondrial respiration.
-
-
-
Data Analysis:
-
The Seahorse software calculates OCR in real-time.
-
Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in response to this compound treatment.
-
Protocol for Lipid Peroxidation Assay (TBARS Assay)
This protocol describes the measurement of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Fungal cell culture treated with this compound
-
Ice-cold PBS
-
RIPA buffer
-
TBA reagent (Thiobarbituric acid)
-
Trichloroacetic acid (TCA)
-
MDA standard
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
Procedure:
-
Sample Preparation:
-
Harvest fungal cells by centrifugation and wash with ice-cold PBS.
-
Homogenize the cell pellet in RIPA buffer on ice.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
TBARS Reaction:
-
To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA reagent.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Transfer 150 µL of each sample to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Prepare a standard curve using the MDA standard.
-
Calculate the concentration of MDA in the samples based on the standard curve and normalize to the protein concentration.
-
Protocol for Fungal Spore Germination Assay
This protocol is a standard method for evaluating the effect of fungicides on fungal spore germination.
Materials:
-
Fungal culture producing spores
-
Sterile distilled water
-
This compound stock solution
-
Water agar plates (or other suitable germination medium)
-
Microscope slides with cavities
-
Humid chamber
-
Microscope
Procedure:
-
Spore Suspension Preparation:
-
Harvest spores from the fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.
-
-
Treatment Preparation:
-
Prepare a series of this compound dilutions in sterile distilled water.
-
-
Incubation:
-
In the cavities of a microscope slide, mix a small volume of the spore suspension with an equal volume of the this compound dilution (or sterile water for the control).
-
Alternatively, spread the treated spore suspension on water agar plates.
-
Place the slides or plates in a humid chamber and incubate at an optimal temperature for spore germination for a defined period (e.g., 12-24 hours).
-
-
Assessment:
-
After incubation, observe the spores under a microscope.
-
Count the number of germinated and non-germinated spores in a random field of view (a spore is considered germinated if the germ tube is at least half the length of the spore).
-
Count at least 100 spores per replicate.
-
-
Data Analysis:
-
Calculate the percentage of spore germination for each treatment.
-
Calculate the percentage inhibition of spore germination relative to the control.
-
Determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination).
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows.
Caption: Overview of this compound's multi-site inhibitory action on fungal pathogens.
Caption: this compound's inhibitory effects on glycolysis and mitochondrial respiration.
Caption: A typical experimental workflow to investigate this compound's fungicidal action.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. mesoscale.com [mesoscale.com]
- 6. This compound impairs mitochondrial and bioenergetic activity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjfm.journals.ekb.eg [zjfm.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. graphviz.org [graphviz.org]
- 11. researchgate.net [researchgate.net]
The Fungicidal Spectrum of Mancozeb: A Technical Guide
An in-depth analysis of the broad-spectrum fungicide Mancozeb, detailing its efficacy against a wide range of plant diseases, its multi-site mode of action, and the experimental methodologies used to evaluate its performance.
Introduction
This compound is a broad-spectrum, non-systemic, contact fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class of fungicides.[1] First introduced in 1962, it has become a cornerstone in integrated disease management programs for a multitude of agricultural and horticultural crops worldwide.[2] Its enduring prevalence is attributed to its multi-site mode of action, which confers a low risk of resistance development in fungal pathogens, and its proven efficacy against a wide array of fungal diseases.[3][4] This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, supported by quantitative data from various efficacy trials, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.
Mode of Action
This compound's efficacy stems from its multi-site inhibitory action within fungal cells.[3] It is classified by the Fungicide Resistance Action Committee (FRAC) in Group M3.[4] The active components of this compound, manganese and zinc ions complexed with ethylene bisdithiocarbamate, are not in themselves fungitoxic. Upon contact with water, this compound breaks down, and its ultimate toxic action is primarily attributed to the disruption of multiple biochemical processes within the fungal pathogen.[3]
The primary mechanism involves the non-specific inhibition of numerous enzymes, particularly those containing sulfhydryl (-SH) groups.[3][4] This widespread enzymatic disruption affects critical cellular functions, including:
-
Respiration: Interference with enzymes in the mitochondrial respiratory chain disrupts energy (ATP) production.[3][4]
-
Amino Acid and Lipid Metabolism: Key metabolic pathways are inhibited, preventing the synthesis of essential cellular components.[1][3]
-
Spore Germination: The activity of oxidative enzymes required for spore germination, such as glutathione reductase and dehydrogenases, is disrupted, preventing the initiation of infection.[3]
This multi-target approach makes it exceedingly difficult for fungal populations to develop resistance, as multiple simultaneous genetic mutations would be required to overcome the fungicide's effects.[3]
Fungicidal Spectrum and Efficacy Data
This compound exhibits a broad fungicidal spectrum, providing effective control against a variety of diseases in numerous crops. The following tables summarize quantitative data from field and laboratory trials, demonstrating its efficacy.
Late Blight of Potato (Phytophthora infestans)
Late blight is a devastating disease of potatoes, and this compound is a foundational component of many control programs.[5] It is primarily used as a protectant fungicide, applied before the onset of the disease.[5]
| Application Rate/Regimen | Disease Severity Reduction (%) | Yield Increase (t/ha) | Reference |
| This compound 75% WP (0.2%) + Dimethomorph 50% WP (0.2%) at 7-10 day intervals | 74.45% | 28.74 | |
| This compound 75% WP (0.2%) followed by Cymoxanil 8% + this compound 64% WP (0.3%) at 7-10 day intervals | 71.29% | - | |
| Three sprays of this compound @ 0.2% | - | Up to 118.89 q/ha increase over control | [6] |
| Elixir (this compound 62.5% + Chlorothalonil 12.5%) @ 1.8 lbs/acre | Significantly better control than lower rates | - | [7] |
Downy Mildew of Grapes (Plasmopara viticola)
Downy mildew can cause significant crop loss in grapes. This compound is widely used for its control, particularly in the early season.[8]
| Application Rate/Regimen | Percent Disease Index (PDI) | Percent Disease Control (PDC) | Yield (t/ha) | Reference |
| This compound 40% + Azoxystrobin 7% OS @ 1750g/ha | 21.94 | 59.50 | 24.9 | [9] |
| Oxathiapiprolin 0.6% + this compound 60% WG @ 3333 g/ha | 11.25 | 67.68 | 22.99 | [10] |
| Cymoxanil 8% + this compound 64% @ 2g/L | 9.75 - 10.05 | 80.49 - 82.17 | - | [11] |
Apple Scab (Venturia inaequalis)
Apple scab is a major disease affecting apple production. This compound is a key protectant fungicide used in the early season to prevent primary infections.[12]
| Application Rate/Regimen | Disease Control (%) | Methodology Note | Reference |
| 0.15 times the registered dosage | 90% | qPCR disease quantification | [12][13] |
| Combinations with Captan | Effective protectant activity for 5-6 days | Field observations | [14] |
Anthracnose of Mango (Colletotrichum gloeosporioides)
Anthracnose is a significant pre- and post-harvest disease of mangoes. This compound is used in spray programs to manage this disease.[15]
| Application Rate/Regimen | Disease-Free Fruit (%) | Reference |
| This compound (Dithane M45) @ 1.8 g/liter | 76% | [16] |
| Carbendazim + this compound (0.2%) at 10-day intervals | Most effective in controlling foliar anthracnose | [17] |
| This compound applied every 14 days between panicle emergence and fruit set | Effective in wet seasons | [18] |
Rust Diseases of Cereals (e.g., Puccinia spp. on Wheat)
While systemic fungicides are often used for rust control, this compound can be used as a seed treatment and in some foliar spray programs.[19]
| Application Rate/Regimen | Yield Increase (bushels/acre) | Reference |
| Manzate Max 51.2 fl oz/A at Feekes 10 | 21.5 | [20] |
Experimental Protocols
The evaluation of this compound's efficacy follows standardized experimental protocols to ensure reliable and comparable results. Below are generalized methodologies for key experiments.
Fungicide Efficacy Field Trial Workflow
Key Methodological Components:
-
Experimental Design: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[21]
-
Plot Size: Plot dimensions vary depending on the crop and available land, for example, 4.20m x 2.40m for potato trials.[6]
-
Treatments: Trials include an untreated control to establish a baseline of disease pressure, various concentrations or application schedules of this compound, and often a standard commercial fungicide for comparison.
-
Application: Fungicides are applied using calibrated sprayers to ensure accurate and uniform coverage. Application timing is critical and can be preventative (before disease onset) or based on disease forecasting models.[5][22] For example, in potato late blight trials, the first spray is often applied when plants are six inches high.[5]
-
Disease Assessment: Disease incidence (percentage of infected plants) and severity (percentage of tissue affected) are recorded at regular intervals. This data is often used to calculate the Area Under the Disease Progress Curve (AUDPC), which provides a quantitative measure of disease development over time.[20]
-
Data Analysis: Data on disease severity, yield, and other relevant parameters are subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine significant differences between treatments. Mean separation tests like Fisher's LSD or Duncan's Multiple Range Test are used to compare treatment means.[7]
Conclusion
This compound remains a vital tool in modern agriculture for the management of a wide array of fungal plant diseases. Its broad-spectrum activity and multi-site mode of action provide reliable disease control with a low risk of resistance development. The quantitative data from numerous scientific studies consistently demonstrate its efficacy in reducing disease severity and protecting crop yields across a variety of important crops. Adherence to established experimental protocols ensures the continued generation of robust data to guide the effective and sustainable use of this important fungicide.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Evaluation of Cytotoxicity, Release Behavior and Phytopathogens Control by this compound-Loaded Guar Gum Nanoemulsions for Sustainable Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Fungicide Mode of Action [allpesticides.com]
- 4. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. Department Websites Have Changed - Government of Newfoundland and Labrador [gov.nl.ca]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Fungicides for late blight control in potatoes - MSU Extension [canr.msu.edu]
- 8. cals.cornell.edu [cals.cornell.edu]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. envirobiotechjournals.com [envirobiotechjournals.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Determining this compound Deposition Benchmark Values on Apple Leaves for the Management of Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Apple scab control 2010 - MSU Extension [canr.msu.edu]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. journals.flvc.org [journals.flvc.org]
- 17. Management of anthracnose disease of Mango by pre and post harvest treatments [agris.fao.org]
- 18. actascientific.com [actascientific.com]
- 19. Recommended Application Rates and Methods of this compound 85% WP Fungicide [agrogreat.com]
- 20. Publication : USDA ARS [ars.usda.gov]
- 21. Crop Protection Network [cropprotectionnetwork.org]
- 22. extension.umaine.edu [extension.umaine.edu]
Degradation of Mancozeb in Soil and Water: A Technical Guide
An in-depth examination of the environmental fate of the fungicide Mancozeb, detailing its degradation pathways, kinetics, and the methodologies for its study.
Introduction
This compound, a polymeric complex of manganese and zinc with ethylene-bis-dithiocarbamate (EBDC), is a widely used broad-spectrum contact fungicide. Its extensive application in agriculture necessitates a thorough understanding of its environmental fate to assess potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, targeted at researchers, scientists, and professionals in drug development and environmental science. The document summarizes key quantitative data, details experimental protocols for degradation studies, and visualizes the complex processes involved.
Degradation Pathways and Major Metabolites
This compound is characterized by its low persistence in both soil and water environments, undergoing rapid degradation through several key pathways: hydrolysis, photolysis, and microbial degradation.[1] The primary and most toxicologically significant metabolite of this compound is ethylenethiourea (ETU) , which is a common degradation product of all EBDC fungicides.[2] Other major metabolites include ethyleneurea (EU) , ethylene bis-isothiocyanate sulfide (EBIS) , and ultimately, carbon dioxide through mineralization.[1]
The degradation of this compound is significantly influenced by environmental factors such as pH, temperature, and the presence of light and microorganisms.[3][4] Generally, degradation is faster at lower pH and higher temperatures.[3][5]
Degradation in Water
In aqueous environments, this compound undergoes rapid hydrolysis, with reported half-lives of less than two days.[1] The rate of hydrolysis is pH-dependent, with increased degradation observed in acidic conditions.[3] Photolysis also plays a significant role in the degradation of this compound in water, with photolytic half-lives of less than three hours having been reported.[1] The primary hydrolysis and photolysis products include ETU, EU, and EBIS.[1] At a pH of 9, hydantoin has also been identified as an additional degradate.[1]
Degradation in Soil
In soil, this compound is also characterized by low persistence, with half-lives of less than two days in aerobic soils and around eight days in anaerobic soils.[1] The degradation in soil is a combination of chemical (hydrolysis) and biological processes.[6] Microbial activity is a key driver of this compound degradation and the subsequent mineralization of its metabolites to CO2.[1] The major metabolites formed in soil are ETU and EU.[1] While this compound itself has low mobility and tends to bind to soil, its metabolite ETU is more water-soluble and has a higher potential for mobility.[1][2]
Quantitative Degradation Data
The degradation kinetics of this compound and its primary metabolite, ETU, are often expressed as DT50 values, which represent the time required for 50% of the substance to dissipate. The following tables summarize the reported DT50 values for this compound and ETU in soil and water under various conditions.
Table 1: Degradation Half-life (DT50) of this compound
| Matrix | Condition | pH | Temperature (°C) | DT50 | Reference(s) |
| Water | Hydrolysis | 5 | 30 | 17.89 hours | [7] |
| Water | Hydrolysis | 5 | 50 | 1.13 hours | [7] |
| Water | Hydrolysis | 7 | 30 | 20.35 hours | [7] |
| Water | Hydrolysis | 7 | 50 | 1.39 hours | [7] |
| Water | Hydrolysis | 9 | 30 | 43.61 hours | [7] |
| Water | Hydrolysis | 9 | 50 | 2.11 hours | [7] |
| Water | Hydrolysis | 5-9 | - | < 1 day | [1] |
| Water | Photolysis | - | - | < 3 hours | [1] |
| Soil | Aerobic | - | 23 ± 0.6 | < 2 days | [1] |
| Soil | Anaerobic | - | 23 ± 0.6 | 8 days | [1] |
| Soil | Field | - | - | 1 - 7 days | [1] |
| Silty Clay Loam Soil | Field (Philippines) | 6.87 | - | 2.9 days | [6] |
Table 2: Degradation Half-life (DT50) of Ethylenethiourea (ETU)
| Matrix | Condition | pH | Temperature (°C) | DT50 | Reference(s) |
| Water | Photolysis | - | - | < 3 days | [1] |
| Water | Natural | - | Tropical | 115 hours | [5][8] |
| Water | Sterile | - | Tropical | 99 hours | [5][8] |
| Soil | Aerobic (non-sterile) | - | - | < 2 days | [1] |
| Silty Clay Loam Soil | Field (Philippines) | 6.87 | - | 2.5 days | [6] |
| Active Soil | Lab (tropical) | - | - | 1.5 hours | [5][8] |
| Tyndallized Soil | Lab (tropical) | - | - | 28 hours | [5][8] |
Experimental Protocols for Degradation Studies
The study of this compound degradation requires robust experimental designs and sensitive analytical methodologies. The following sections outline typical protocols for conducting hydrolysis, soil metabolism, and photolysis studies, largely based on OECD guidelines.
Hydrolysis Study
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.[7]
-
Preparation of Test Solutions: Prepare stock solutions of this compound in an appropriate solvent (e.g., a 50:50 isopropanol/water mixture). Fortify the buffer solutions with the this compound stock solution to achieve the desired initial concentration (e.g., 2-10 µg/mL). Protect the test solutions from light by using amber glass vessels or wrapping them in aluminum foil to prevent photolysis.[7]
-
Incubation: Incubate the test solutions at controlled temperatures (e.g., 30°C and 50°C) in a water bath or incubator.[7]
-
Sampling: Collect aliquots of the test solutions at predetermined time intervals. The sampling frequency should be sufficient to define the degradation curve.
-
Sample Analysis:
-
For this compound analysis, derivatization is often required to improve stability and analytical sensitivity. A common method involves methylation to form dimethyl ethylene bisdithiocarbamate (EBDC).[9]
-
Analyze the samples for the parent compound and its degradation products (ETU, EU, EBIS) using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2][9][10]
-
-
Data Analysis: Calculate the dissipation kinetics and the DT50 values for this compound at each pH and temperature combination.
Aerobic Soil Metabolism Study (based on OECD Guideline 307)
Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.
Methodology:
-
Soil Selection and Characterization: Select a representative soil type (e.g., sandy loam, silty clay loam). Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.
-
Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples to facilitate the tracking of metabolites and the overall mass balance. The application rate should be relevant to agricultural practices.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect triplicate soil samples at various time points over the course of the study.
-
Extraction: Extract the soil samples with an appropriate solvent or series of solvents (e.g., aqueous EDTA/methanol mixture) to recover the parent compound and its metabolites.[10]
-
Analysis:
-
Quantify the total radioactive residue in the extracts and the unextracted soil (bound residues) using Liquid Scintillation Counting (LSC).
-
Profile the extracts using chromatographic techniques (e.g., HPLC with a radioactivity detector) to separate the parent compound from its metabolites.
-
Identify the metabolites using co-chromatography with authentic standards and mass spectrometry (LC-MS/MS).[9][10]
-
-
Mineralization: Trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide) to quantify the extent of mineralization.
-
Data Analysis: Determine the degradation pathway, the distribution of residues over time, and the DT50 values for this compound and its major metabolites.
Visualizations
This compound Degradation Pathway
Caption: Degradation pathway of this compound in soil and water.
Experimental Workflow for a Soil Metabolism Study
Caption: Workflow for a this compound soil metabolism study.
References
- 1. fungiresistance.com [fungiresistance.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of hydrochemistry variables on the half-life of this compound and on the hazard index associated to the sum of this compound and ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neuroquantology.com [neuroquantology.com]
- 8. research.wur.nl [research.wur.nl]
- 9. epa.gov [epa.gov]
- 10. Residue analysis of this compound and its metabolites, ETU, in mandarin using LC-MS/MS [morressier.com]
The Environmental Journey of Mancozeb: A Technical Guide to its Fate and Mobility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the environmental fate and mobility of Mancozeb, a broad-spectrum dithiocarbamate fungicide, and its principal metabolites. Understanding the complex interactions of this fungicide with the environment is paramount for assessing its ecological impact and ensuring its responsible use. This document provides a comprehensive overview of its degradation pathways, persistence in various environmental compartments, and mobility in soil and water systems, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Degradation Pathways of this compound
This compound is susceptible to degradation in the environment through a combination of chemical and biological processes, primarily hydrolysis, photolysis, and microbial degradation. These processes transform this compound into several metabolites, with ethylenethiourea (ETU) being of significant toxicological concern.
The degradation of this compound is initiated by its dissociation in water, releasing the manganese and zinc ions and the ethylenebisdithiocarbamate (EBDC) ligand. The EBDC anion is the primary molecule that undergoes further transformation.
Key Degradation Products:
-
Ethylenethiourea (ETU): A major and relatively stable metabolite formed through various degradation pathways. It is more mobile and persistent than the parent this compound.
-
Ethylene bis(isothiocyanate) sulfide (EBIS): An intermediate in the degradation pathway.[1][2]
-
Ethyleneurea (EU): Another significant degradation product formed from ETU.[1][2]
-
Hydantoin: A minor metabolite, particularly at higher pH.[1]
-
Carbon Dioxide (CO2): The ultimate mineralization product of this compound and its metabolites under aerobic conditions, primarily through microbial action.[1][2]
The following diagram illustrates the primary degradation pathways of this compound in the environment.
Quantitative Data on Environmental Fate
The persistence and mobility of this compound and its primary metabolite, ETU, are quantified by their half-lives in different environmental compartments and their soil sorption coefficients. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of this compound and ETU in Soil and Water
| Compound | Medium | Conditions | Half-life (t½) | Reference(s) |
| This compound | Water | pH 5, 25°C | 1-2 days | [3] |
| This compound | Water | pH 7, 25°C | 17 hours - 2 days | [3][4] |
| This compound | Water | pH 9, 25°C | 34 hours - 2 days | [3][4] |
| This compound | Soil | Aerobic, non-sterile | < 2 days | [1][2] |
| This compound | Soil | Anaerobic, non-sterile | 8 days | [1][2] |
| This compound | Water | Photolysis | < 3 hours | [1] |
| ETU | Soil | Aerobic, non-sterile | < 2 days | [1] |
| ETU | Water | Hydrolysis (pH 5 & 7) | Stable | [3] |
| ETU | Water | Hydrolysis (pH 9) | Very slow | [3] |
Table 2: Soil Adsorption and Mobility Parameters for this compound and ETU
| Compound | Parameter | Value Range | Soil Mobility Classification | Reference(s) |
| This compound | Kd (cm³/g) | 7 - 12 | Moderately Mobile | [1][2] |
| This compound | log Koc | 2.93 - 3.21 | Low to Moderate Mobility | |
| ETU | Kd (cm³/g) | 0.51 - 1.13 | High Mobility | [1] |
| ETU | log Koc | 1.53 - 2.93 | High to Moderate Mobility |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the environmental fate and mobility of this compound and its metabolites. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Hydrolysis Study (based on OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound and ETU as a function of pH.
Methodology:
-
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration of the test substance (this compound or ETU) should not exceed 10 mg/L or half its water solubility.
-
Incubation: Incubate the test solutions in the dark at a constant temperature, typically 25°C, to prevent photolysis.
-
Sampling: Collect aliquots of the test solutions at appropriate time intervals.
-
Analysis: Analyze the samples for the concentration of the parent compound and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Determine the hydrolysis rate constant and the half-life at each pH value by plotting the natural logarithm of the concentration versus time.
Aerobic and Anaerobic Soil Degradation Study (based on OECD Guideline 307)
Objective: To determine the rate and route of degradation of this compound and ETU in soil under aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH.
-
Test Substance Application: Apply the ¹⁴C-labeled test substance to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Pass a stream of carbon dioxide-free, humidified air over the samples to maintain aerobic conditions and trap evolved ¹⁴CO₂.
-
Anaerobic: After an initial aerobic phase (e.g., up to 30 days or until the substance has degraded significantly), flood the soil samples with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
-
Sampling: Collect soil samples at various time points.
-
Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for the parent compound and its metabolites using techniques like HPLC with radiometric detection and/or LC-MS/MS. Analyze the trapping solutions for ¹⁴CO₂ to determine the extent of mineralization.
-
Data Analysis: Determine the degradation half-life (DT50) and the distribution of radioactivity between the parent compound, metabolites, and bound residues over time.
The following diagram illustrates a typical workflow for an aerobic soil degradation study.
Adsorption/Desorption Study (based on OECD Guideline 106)
Objective: To determine the soil adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients of this compound and ETU.
Methodology:
-
Soil and Solution Preparation: Use a range of soils with different properties. Prepare a solution of the test substance in 0.01 M CaCl₂.
-
Equilibration: Add a known volume of the test substance solution to a known mass of soil in a centrifuge tube. Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours).
-
Separation: Centrifuge the tubes to separate the soil and the aqueous phase.
-
Analysis: Analyze the concentration of the test substance in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption: For desorption, replace a portion of the supernatant with a fresh 0.01 M CaCl₂ solution and re-equilibrate.
-
Data Analysis: Calculate the Kd value as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. Calculate the Koc value by normalizing the Kd value to the organic carbon content of the soil.[5][6]
Physicochemical Properties and Environmental Mobility
The environmental mobility of this compound and its metabolites is governed by their physicochemical properties, particularly water solubility and their tendency to adsorb to soil particles (Koc). The following diagram illustrates the relationship between these properties and the potential for leaching and runoff.
This compound: With its low water solubility and moderate to high Koc, this compound has a limited potential for leaching.[1] However, it can be transported to surface water bodies through runoff, primarily adsorbed to soil particles.
ETU: In contrast, ETU's high water solubility and lower Koc value indicate a higher potential for leaching through the soil profile and contaminating groundwater.[1] Its mobility in runoff is also significant, primarily in the dissolved phase.
Conclusion
The environmental fate of this compound is characterized by its rapid degradation into more mobile and persistent metabolites, most notably ETU. While this compound itself has limited mobility in soil, the properties of ETU pose a greater risk for contamination of water resources. A thorough understanding of the degradation kinetics, mobility parameters, and the factors influencing them is crucial for conducting accurate environmental risk assessments and developing strategies to mitigate the potential adverse effects of this compound use in agriculture. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support such assessments.
References
- 1. fungiresistance.com [fungiresistance.com]
- 2. [PDF] ENVIRONMENTAL FATE OF this compound | Semantic Scholar [semanticscholar.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. ladwp.com [ladwp.com]
Mancozeb's Multi-Site Inhibitory Action on Fungal Enzymes: A Technical Guide
Executive Summary: Mancozeb is a broad-spectrum, non-systemic fungicide belonging to the ethylene-bis-dithiocarbamate (EBDC) class. Its efficacy stems from a multi-site mode of action, which involves the non-specific inhibition of numerous fungal enzymes, primarily through interference with sulfhydryl (-SH) groups. This widespread disruption of cellular processes, including respiration, metabolism, and redox homeostasis, makes the development of fungal resistance highly unlikely. This guide provides an in-depth analysis of this compound's core inhibitory mechanisms, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key pathways involved.
Core Mechanism: Multi-Site Thiol Group Interference
This compound itself is considered a pro-fungicide. Upon exposure to water, it degrades into its active toxicant, ethylene bis-isothiocyanate sulfide (EBIS), which can be further converted to ethylene bis-isothiocyanate (EBI).[1] The core fungicidal activity of this compound is attributed to the reaction of these active molecules, along with the associated manganese and zinc ions, with the thiol or sulfhydryl (-SH) groups of amino acids, particularly cysteine.[1][2] This interaction inactivates a wide array of vital enzymes and proteins within the fungal cell.[3]
This multi-site action, classified by the Fungicide Resistance Action Committee (FRAC) under Group M, disrupts numerous biochemical pathways simultaneously in both the cytoplasm and mitochondria.[1] This non-specific, overwhelming assault on cellular machinery is the primary reason for this compound's broad-spectrum activity and the low risk of resistance development.[3]
Key Fungal Processes Targeted by this compound
This compound's non-specific reactivity towards sulfhydryl groups leads to the disruption of several critical life-sustaining processes within the fungal cell.
Respiration and Energy Metabolism
Mitochondria are a primary target for this compound. Studies have demonstrated that this compound exposure leads to a significant impairment of energy metabolism by inhibiting all five complexes of the mitochondrial electron transport chain (ETC).[4][5] This disruption severely curtails the production of ATP, the cell's main energy currency.[6][7] The inhibition of NADH-linked state 3 respiration is a key indicator of this effect.[5] This impairment of mitochondrial function is a critical factor in preventing fungal spore germination and growth.[2]
Redox Homeostasis and Thiol-Dependent Enzymes
The fungal cell relies on a robust antioxidant system to manage reactive oxygen species (ROS) and maintain redox balance. The glutathione system is central to this defense. This compound directly targets key enzymes in this system. One of the most critical targets is glutathione reductase , a sulfhydryl-containing enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized state (GSSG).[2][8] By inhibiting glutathione reductase, this compound depletes the cell's primary antioxidant buffer, leading to an accumulation of oxidative stress.[8][9] Other thiol-dependent enzymes, such as dehydrogenases, are also key targets, further disrupting metabolic pathways.[2]
Lipid and Amino Acid Metabolism
This compound's multi-site activity extends to the disruption of lipid and amino acid metabolism.[2] By inactivating enzymes involved in these pathways, it interferes with the synthesis of essential cellular components required for membrane integrity and protein production, ultimately halting fungal growth and development.
Quantitative Inhibition Data
While specific enzyme kinetic data such as inhibition constants (Ki) are not widely published, the biological impact of this compound has been quantified through various studies measuring the inhibition of mycelial growth and spore germination. The effective concentration required to inhibit growth by 50% (EC50 or IC50) is a common metric.
| Fungal Species | This compound Concentration | Percent Inhibition (%) | Assay Type | Reference |
| Trichoderma harzianum TD1 | 150 mg/L | 35.81 | Mycelial Growth | [10] |
| L. menziesii BRB 73 | 2000 mg/L | 37.96 | Mycelial Growth | [11] |
| C. lacerata BRB 81 | 2000 mg/L | 25.00 | Mycelial Growth | [11] |
| P. noxious BRB 11 | 2000 mg/L | 20.83 | Mycelial Growth | [11] |
| L. sajor-caju BRB 12 | 2000 mg/L | 8.33 | Mycelial Growth | [11] |
| Cylindrocarpon destructans (11 isolates) | 1000 µg/mL | 100 | Mycelial Growth | [12] |
| Cylindrocarpon destructans (11 isolates) | 100 µg/mL | 92 - 99 | Conidial Germination | [12] |
| Erysiphe polygoni | 0.2% | 59.13 | Spore Germination | [13] |
| Erysiphe cichoracearum | 0.3% | 75.43 | Spore Germination | [14] |
Table 1: Summary of this compound's inhibitory effects on fungal growth and spore germination.
| DSE Fungal Isolate | IC50 (ppm) | Reference |
| MM15.1 | > 400 | [15] |
| CO19 | < 100 | [15] |
Table 2: IC50 values of this compound for select Dark Septate Endophyte (DSE) fungal isolates.
Experimental Protocols
The evaluation of this compound's fungicidal activity involves several standard in-vitro assays.
Fungal Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method assesses the effect of the fungicide on the vegetative growth of a fungus.
-
Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: While the medium is still molten (approx. 45-50°C), a stock solution of this compound is added to achieve a series of desired final concentrations (e.g., 10, 100, 500, 1000 ppm). A control set is prepared without any fungicide. The medium is then poured into sterile Petri plates.
-
Inoculation: A small mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus is placed aseptically in the center of each plate.
-
Incubation: Plates are incubated at an optimal temperature for the fungus (e.g., 25-28°C) for several days.
-
Data Collection: The radial growth of the fungal colony is measured daily. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.[10]
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Spore Germination Inhibition Assay (Cavity Slide Technique)
This protocol determines the fungicide's effect on the crucial first step of infection: spore germination.
-
Spore Suspension Preparation: Conidia (spores) are harvested from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is adjusted to a specific density (e.g., 4 × 10³ conidia/mL) using a hemocytometer.[14]
-
Fungicide Solution Preparation: A range of this compound concentrations is prepared in sterile distilled water.
-
Incubation: A drop of a specific fungicide concentration is mixed with a drop of the conidial suspension in the cavity of a sterile glass slide. For the control, sterile water is used instead of the fungicide solution.
-
Humid Chamber: The slides are placed in a humid chamber (e.g., a Petri dish with moist filter paper) to prevent drying and incubated at an appropriate temperature for 12-24 hours.
-
Microscopic Examination: After incubation, a drop of a staining and fixing agent like lactophenol cotton blue is added. The number of germinated and non-germinated spores is counted under a microscope across several fields of view. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: The percentage of spore germination inhibition is calculated using the formula provided by Vincent (1947): Inhibition (%) = [(C - T) / C] * 100, where C is the percentage of germination in the control and T is the percentage of germination in the treatment.[14]
Mitochondrial Respiration Complex Activity Assay
This protocol measures the direct impact of this compound on the mitochondrial electron transport chain.
-
Mitochondria Isolation: Mitochondria are isolated from fungal cells or a relevant model organism (e.g., rat brain tissue) through differential centrifugation.[5]
-
Respirometry: High-resolution respirometry (e.g., using an Oroboros Oxygraph) is used to measure oxygen consumption rates.
-
Substrate and Inhibitor Addition: The assay proceeds by sequentially adding substrates and inhibitors to measure the activity of different parts of the ETC.
-
Complex I (CI): Substrates like pyruvate, glutamate, and malate are added, followed by ADP to measure NADH-linked state 3 respiration.
-
Complex II (CII): Rotenone (a CI inhibitor) is added, followed by succinate (a CII substrate) to measure CII-linked respiration.
-
Complex III & IV: Specific inhibitors like antimycin A (CIII inhibitor) and sodium azide (CIV inhibitor) are used to isolate the activity of subsequent complexes.
-
-
This compound Treatment: The experiment is run in parallel with mitochondria preparations that have been pre-incubated with varying concentrations of this compound to measure the degree of inhibition at each complex.[4][16]
Visualization of Pathways and Processes
The following diagrams illustrate the key mechanisms and workflows associated with this compound's fungicidal action.
Conclusion
This compound's fungicidal power lies in its chemical simplicity and multi-site mode of action. By non-specifically targeting ubiquitous and essential sulfhydryl groups within fungal proteins and enzymes, it triggers a catastrophic failure of multiple, independent cellular systems. Its profound impact on mitochondrial respiration and the glutathione-dependent antioxidant system are central to its efficacy. This broad-based attack prevents the germination of spores and inhibits mycelial growth across a wide range of fungal pathogens. The lack of a specific, single-site target makes the evolution of resistance exceedingly difficult, cementing this compound's role as a durable and effective tool in disease management programs. For researchers, understanding this multi-site mechanism is crucial for developing new fungicidal strategies and managing the longevity of existing crop protection chemicals.
References
- 1. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. This compound Fungicide Mode of Action [allpesticides.com]
- 3. mdpi.com [mdpi.com]
- 4. Disruption of mitochondrial complexes, cytotoxicity, and apoptosis results from this compound exposure in transformed human colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute neurotoxic effects of this compound and maneb in mesencephalic neuronal cultures are associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. "THE ETHYLENEBIS(DITHIOCARBAMATE) BACKBONE OF this compound ALTERS GLUTATHIO" by Benjamin Kistinger [scholar.stjohns.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchtrend.net [researchtrend.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound impairs mitochondrial and bioenergetic activity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mancozeb's Role in the Management of Fungal Plant Pathogens
Introduction
Mancozeb is a non-systemic, broad-spectrum agricultural fungicide belonging to the dithiocarbamate class of chemicals.[1] First introduced in 1962, it operates as a multi-site, contact protectant, meaning it acts on the surface of plant tissues to prevent fungal spore germination and subsequent infection.[1][2][3] It is a coordination product of manganese ethylene-bis-dithiocarbamate (maneb) and zinc ion.[1] Due to its multi-site mode of action, this compound is a critical tool in disease management, particularly for its low risk of inducing pathogen resistance, and is used to control a wide array of fungal diseases across numerous field crops, fruits, vegetables, and ornamental plants.[1][3][4]
Mechanism of Action
This compound's fungicidal activity is characterized by its multi-site inhibitory action, which disrupts numerous biochemical processes within fungal cells.[4][5] Upon contact with water, this compound degrades into its active toxicants, primarily ethylene bisisothiocyanate sulfide (EBIS), which is then converted by UV light to ethylene bisisothiocyanate (EBI).[3] These compounds are the primary agents responsible for the fungicide's effect.
The core mechanism involves the inactivation of enzymes and amino acids that contain sulfhydryl (-SH) groups.[1][2] The active molecules in this compound react with these groups, deactivating essential proteins. This non-specific action disrupts at least six critical biochemical pathways, including:
-
Respiration: It interferes with mitochondrial enzymes, disrupting cellular respiration and the production of adenosine triphosphate (ATP), the cell's primary energy currency.[1][3]
-
Lipid Metabolism: The inactivation of key enzymes disrupts the synthesis and metabolism of lipids essential for cell membrane integrity.[1]
-
Amino Acid Synthesis: Protein synthesis is hindered by the disruption of amino acid production.[2]
-
Spore Germination: this compound is highly effective at inhibiting spore germination, preventing the initial stage of fungal infection.[2][3]
This multi-site attack makes it exceedingly difficult for fungal pathogens to develop resistance through single-gene mutations, a common issue with single-site fungicides.[3]
Caption: this compound's multi-site mechanism of action.
Spectrum of Activity
The multi-site nature of this compound provides it with a very broad spectrum of activity against a wide range of fungal and oomycete pathogens.[3] It is effective against pathogens from all major fungal classes, including Ascomycetes, Basidiomycetes, Oomycetes, and Fungi Imperfecti.[3] For decades, it has been registered for use on over 70 crops to manage more than 400 different diseases.[3]
Commonly Controlled Diseases:
-
Blights: Early Blight (Alternaria solani) and Late Blight (Phytophthora infestans) in potatoes and tomatoes.[4][6]
-
Leaf Spots: Various leaf spot diseases caused by Alternaria, Cercospora, and Septoria species.[2]
-
Downy Mildews: Caused by pathogens like Peronospora and Plasmopara viticola.[2]
-
Scab: Apple Scab (Venturia inaequalis).[4]
-
Rusts: Various rust diseases on cereals and ornamental plants.[4][5]
-
Anthracnose: Caused by Colletotrichum species in fruits and vegetables.[7]
Data Presentation: Quantitative Efficacy
The efficacy of this compound has been quantified in numerous studies against various pathogens. The data below summarizes its inhibitory effects on mycelial growth and spore germination.
Table 1: Efficacy of this compound on Mycelial Growth of Fungal Pathogens
| Pathogen | Concentration (µg/mL or ppm) | Mycelial Growth Inhibition (%) | Reference |
|---|---|---|---|
| Cylindrocarpon destructans | 1000 | 100% | [8] |
| Colletotrichum gloeosporioides | 50 (0.05 mg/ml) | 50 - 80% | [7] |
| Colletotrichum gloeosporioides | 5000 (5 mg/ml) | 90 - 100% | [7] |
| Fusarium udum f. sp. crotalariae | 1000 (0.1%) | 100% | [9] |
| Alternaria porri | Not specified | 89.54% (Overall) | [10] |
| Alternaria brassicae | 1000 | 96.05% | [11] |
| Alternaria cassiae | 1000 | 78.0% | [12] |
| Pestalotia heterocornis | 500 | 69.7% - 100% |[13][14] |
Table 2: Efficacy of this compound on Spore Germination of Fungal Pathogens
| Pathogen | Concentration (µg/mL or ppm) | Spore Germination Inhibition (%) | Reference |
|---|---|---|---|
| Cylindrocarpon destructans | 10 | 30% - 79% | [8] |
| Cylindrocarpon destructans | 100 | 92% - 99% | [8] |
| Colletotrichum gloeosporioides | All tested (5 - 5000) | 100% | [7] |
| Pestalotia heterocornis | All tested (5 - 500) | 100% | [13][14] |
| Alternaria porri | 500 | 100% | [10] |
| Alternaria cassiae | 1000 | 100% |[12] |
Experimental Protocols
Evaluating the efficacy of a fungicide like this compound typically involves standardized in vitro laboratory assays. These tests provide a controlled environment to determine the direct effect of the chemical on fungal growth and development.[15][16]
Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to assess the effect of a fungicide on the vegetative growth of a pathogen.[11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound 80 WP by dissolving a known weight (e.g., 1g) in a specific volume of sterile distilled water (e.g., 100 ml) to achieve a desired high concentration.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Amending the Medium: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 10, 50, 100, 500 µg/mL).[7] A control plate containing only PDA without the fungicide must be prepared.
-
Plating: Pour the amended and control PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing pure culture of the target fungus. Place this mycelial disc, mycelium-side down, in the center of each prepared plate.[17]
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plate has nearly covered the entire surface.
-
Data Collection: Measure the colony diameter (in mm) of the fungal growth in both the treated and control plates.[17]
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
Protocol 2: In Vitro Spore Germination Assay
This protocol evaluates the fungicide's ability to prevent the germination of fungal spores.[15]
-
Spore Suspension Preparation: Harvest spores from a mature culture of the target fungus by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.[18]
-
Fungicide Dilutions: Prepare a series of dilutions of this compound in sterile distilled water to match the concentrations used in the mycelial growth assay.
-
Incubation Setup: On a sterile glass slide, place a drop of the spore suspension and mix it with a drop of a specific fungicide concentration. Place the slide in a humid chamber (e.g., a Petri dish with moist filter paper) to prevent drying.[13]
-
Incubation: Incubate the slides at the optimal temperature for 12-24 hours.
-
Observation: Using a microscope, observe at least 100 spores per replicate to determine the number of germinated versus non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore itself.
-
Calculation: Calculate the percentage of spore germination inhibition using the formula: Percentage Inhibition = [(G_c - G_t) / G_c] x 100 Where:
-
G_c = Percentage of germination in the control.
-
G_t = Percentage of germination in the fungicide treatment.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Fungicide Mode of Action [allpesticides.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. Toxicity of Mancozeb_Chemicalbook [chemicalbook.com]
- 6. Replacing this compound with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemjournal.com [biochemjournal.com]
- 10. aaj.net.in [aaj.net.in]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. chemijournal.com [chemijournal.com]
- 13. m.elewa.org [m.elewa.org]
- 14. researchgate.net [researchgate.net]
- 15. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Mancozeb Residues in Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mancozeb is a broad-spectrum dithiocarbamate (DTC) fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][2] Due to its potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in crops to ensure food safety and compliance with regulations.
This document provides detailed application notes and protocols for the most common and effective analytical methods for detecting this compound residues in various crop matrices. The methodologies covered include both gas chromatography (GC) and liquid chromatography (LC) based techniques, which are the most prevalent in modern analytical laboratories.
Analytical Approaches
The analysis of this compound is challenging due to its polymeric nature and insolubility in common organic solvents.[4][5] Therefore, analytical methods typically rely on indirect approaches:
-
Analysis of Carbon Disulfide (CS₂): The most common method involves the acid hydrolysis of this compound and other dithiocarbamates to a common moiety, carbon disulfide (CS₂). The evolved CS₂ is then quantified, and the result is expressed as mg of CS₂ per kg of the sample.[3][6] This is a non-specific method for the sum of all dithiocarbamates.[3]
-
Derivatization and Analysis of the Parent Compound: To achieve higher specificity, this compound can be derivatized to a more stable and soluble compound that can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used for this compound residue detection in different crop matrices.
| Analytical Method | Crop Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Grapes, Green Chilli, Tomato, Potato, Brinjal, Pineapple, Chayote | - | ≤40 µg/kg | 75 - 104 | [1] |
| GC-MS | Cardamom, Black Pepper | - | 0.05 mg/kg | 75 - 98 | [8] |
| GC-MS | Apple Juice | - | 0.03 mg/L | 85.28 - 90.11 | [9] |
| GC-FPD | Tap Water, Reconstituted Water, Algal Media | 0.002 mg/L | 0.006 mg/L | - | [10] |
| LC-MS/MS (with derivatization) | Beer, Fruit Juice, Malt | - | <0.55 µg/kg | 92.2 - 112.6 | [7] |
| LC-MS/MS (with derivatization) | Fruits | 1.0 - 3.2 µg/kg | 10 - 15 µg/kg | 84.0 - 95.9 | [11] |
| Spectrophotometry | Rice, Beans, Apple, Banana, Orange, Papaya, Tomato, Cucumber, Potato | - | - | 82 - 120 | [12] |
Experimental Protocols
Protocol 1: Determination of this compound Residues as Carbon Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the widely used acid hydrolysis method to convert dithiocarbamates to CS₂, followed by GC-MS analysis.[3][8]
1. Sample Preparation and Hydrolysis:
-
Weigh 10 g of the homogenized crop sample into a reaction vial.
-
Add 20 mL of isooctane to the vial.
-
Prepare a reducing solution by dissolving tin(II) chloride in hydrochloric acid. Add 100 mL of this solution to the sample vial.[13]
-
Immediately seal the vial with a septum and cap.
-
Incubate the vial in a water bath at 80°C for 1.5 hours with intermittent shaking.[13]
-
After incubation, cool the vial to room temperature.
2. Extraction of Carbon Disulfide:
-
The CS₂ evolved during hydrolysis is trapped in the isooctane layer.
-
Carefully transfer the upper isooctane layer into a clean vial.
-
Dry the isooctane extract with anhydrous sodium sulfate.
3. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A suitable capillary column for volatile compound analysis (e.g., Rxi-624Sil MS, 30m x 0.32mm x 1.8µm).[9]
-
Injection Volume: 1 µL.
-
Injector Temperature: 200°C.
-
Oven Program: 40°C (hold for 2 min), ramp to 120°C at 10°C/min, then to 250°C at 25°C/min (hold for 2 min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
Monitored Ions for CS₂: m/z 76 and 78.[3]
-
4. Quantification:
-
Prepare a calibration curve using standard solutions of CS₂ in isooctane.
-
Calculate the concentration of CS₂ in the sample extract from the calibration curve.
-
Express the this compound residue concentration as mg of CS₂ per kg of the sample.
Protocol 2: Determination of this compound Residues by Derivatization and LC-MS/MS
This protocol utilizes a derivatization step followed by analysis using a highly sensitive and specific LC-MS/MS system. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation.[7][11]
1. Sample Extraction (Modified QuEChERS):
-
Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
2. Derivatization:
-
Take an aliquot of the acetonitrile extract.
-
This compound is sparingly soluble in water and organic solvents, so it is often dissolved in a chelating agent like EDTA solution before derivatization.[5]
-
Add a methylation agent, such as methyl iodide or dimethyl sulfate, to the extract.[7][14] The reaction converts this compound into a more stable and analyzable derivative.
-
The reaction conditions (temperature, time, pH) should be optimized for the specific crop matrix and derivatization agent.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
To the derivatized extract, add a d-SPE cleanup sorbent mixture (e.g., PSA, C18, magnesium sulfate).
-
Vortex for 1 minute and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Injection Volume: 5-10 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-product ion transitions for the derivatized this compound should be determined and optimized.
-
5. Quantification:
-
Prepare matrix-matched calibration standards by spiking known concentrations of the derivatized this compound standard into blank crop extracts.
-
Quantify the this compound derivative in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of this compound in the original sample.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflows for the two primary analytical methods described.
Caption: General workflow for this compound residue analysis in crops.
Caption: Acid hydrolysis of this compound to Carbon Disulfide.
Conclusion
The choice of analytical method for this compound residue detection depends on the specific requirements of the analysis, such as the need for specificity, the desired sensitivity, and the available instrumentation. The GC-MS method based on CS₂ determination is a robust and widely accepted approach for the analysis of total dithiocarbamate residues. For the specific determination of this compound, LC-MS/MS with a derivatization step offers excellent sensitivity and selectivity. The detailed protocols provided in this document serve as a practical guide for researchers and scientists involved in the safety assessment of food products.
References
- 1. Validation of a GC-MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. cipac.org [cipac.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. cipac.org [cipac.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pesticide Residues in Fresh Fruit and Vegetables from Farm to Fork in the Kampala Metropolitan Area, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
Application Notes: Formulation of Mancozeb for Laboratory-Based Fungal Assays
Introduction
Mancozeb is a broad-spectrum, non-systemic, multi-site contact fungicide from the dithiocarbamate chemical class. It is a polymeric complex of manganese ethylene-bis-dithiocarbamate (maneb) and a zinc salt, widely used in agriculture to protect a variety of crops from a broad spectrum of fungal diseases.[1] In a laboratory setting, this compound serves as a reference compound for in-vitro antifungal activity screening and for studying fungal resistance mechanisms. Its multi-site mode of action makes it a valuable tool, as fungi are less likely to develop resistance to it compared to single-site fungicides.[1][2] These notes provide detailed protocols for the proper formulation and application of this compound for reproducible and accurate laboratory-based fungal assays.
Principle of Action
This compound's fungicidal activity stems from its multi-site inhibitory action within the fungal cell. The active components, manganese and zinc dithiocarbamates, react with and inactivate the sulfhydryl (-SH) groups of various amino acids and enzymes.[3] This non-specific binding disrupts numerous essential biochemical processes simultaneously, including respiration, lipid metabolism, and protein synthesis, ultimately leading to the inhibition of spore germination and mycelial growth.[1][4] Because it targets multiple metabolic pathways, the development of resistance in fungal populations is significantly lower than for fungicides with a single, specific target site.[1][5]
Physicochemical and Toxicological Properties
A summary of key properties for this compound is provided below. It is crucial to note that technical grade this compound is practically insoluble in water, which necessitates specific preparation methods for laboratory use. Commercial formulations, such as Wettable Powders (WP), contain surfactants and other agents to allow for dispersion in water.
| Property | Value / Description |
| Appearance | Greyish-yellow free-flowing powder.[6] |
| Molecular Formula | C₈H₁₂MnN₄S₈Zn |
| Molecular Weight | 541.1 g/mol |
| Water Solubility | 6.2 mg/L at 25°C, pH 7.5 (Practically insoluble).[6] |
| Solubility in Organic Solvents | Practically insoluble in most organic solvents.[6] Soluble in Dimethyl Sulfoxide (DMSO) at 1 mg/mL. |
| Stability | Unstable in aqueous solutions; slowly decomposed by heat, moisture, and light.[6] |
| Mode of Action | Multi-site contact fungicide; interferes with enzymes containing sulfhydryl groups.[1] |
| FRAC Group | M3: Multi-site contact activity.[1] |
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. Always handle it in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of this compound Stock Solution (from Technical Grade Powder)
This protocol is suitable for technical grade this compound, which requires an organic solvent for initial dissolution due to its poor water solubility.
Materials:
-
This compound (technical grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a fume hood, accurately weigh the required amount of this compound technical grade powder to prepare a concentrated stock solution (e.g., 10 mg/mL). For example, weigh 10 mg of this compound into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add a small volume of sterile DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile if prepared with sterile materials. Do not autoclave, as this compound is heat-sensitive.
-
Storage: Store the stock solution in small aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Due to this compound's instability in solution, it is highly recommended to prepare fresh stock solutions for each experiment.
Protocol 2: Preparation of this compound Stock Suspension (from Wettable Powder - WP Formulation)
This protocol is for commercial formulations of this compound, such as 75% or 80% Wettable Powder (WP). These formulations are designed to be suspended in water.
Materials:
-
This compound (e.g., 75% WP formulation)
-
Sterile distilled water
-
Sterile flask or beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculation: Calculate the amount of WP formulation needed based on the percentage of the active ingredient (a.i.).
-
Formula: Mass of WP (g) = [Desired a.i. concentration (g/L) × Final Volume (L)] / (% a.i. / 100)
-
Example: To make 100 mL (0.1 L) of a 1000 mg/L (1 g/L) a.i. suspension from a 75% WP formulation: Mass of WP = [1 g/L × 0.1 L] / 0.75 = 0.133 g (or 133 mg)
-
-
Weighing: In a fume hood, weigh 133 mg of the this compound 75% WP formulation.
-
Suspension: Add the powder to a sterile beaker containing approximately 80 mL of sterile distilled water and a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stirrer and mix for 15-20 minutes to ensure a homogenous suspension.
-
Final Volume: Transfer the suspension to a 100 mL sterile volumetric flask or graduated cylinder and add sterile distilled water to reach the final volume of 100 mL. Mix well.
-
Usage: Use the suspension immediately. Continuously stir the stock suspension while taking aliquots to maintain homogeneity. Do not store the aqueous suspension for long periods due to the rapid degradation of this compound in water.[1]
Protocol 3: In-Vitro Antifungal Assay using the Poisoned Food Technique
This is a standard method to determine the efficacy of a fungicide by incorporating it into the fungal growth medium.[7][8]
Materials:
-
This compound stock solution or suspension (from Protocol 1 or 2)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium, sterile and molten (cooled to 45-50°C)
-
Sterile petri plates (90 mm)
-
Actively growing culture of the test fungus (e.g., on a PDA plate)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Parafilm
Procedure:
-
Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool in a water bath to approximately 45-50°C. Holding the agar at this temperature is critical to prevent both solidification and heat degradation of the this compound.
-
Amending the Medium (Poisoning):
-
Label sterile petri plates for each concentration to be tested, including a control (no this compound).
-
Add the calculated volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Example: To prepare a plate with 10 µg/mL this compound in 20 mL of PDA, add 20 µL of a 1000 µg/mL stock solution.
-
For the control plate, add an equivalent volume of the solvent used for the stock solution (e.g., sterile DMSO or sterile water). This is crucial to account for any potential effects of the solvent on fungal growth.
-
Swirl the flask gently after adding the stock solution to ensure even distribution, then immediately pour approximately 20 mL of the amended PDA into the corresponding labeled petri plate.
-
-
Solidification: Allow the plates to solidify completely at room temperature.
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing fungal culture plate.
-
Aseptically transfer the mycelial disc and place it, mycelium-side down, in the center of each prepared plate (both treated and control).[6]
-
-
Incubation: Seal the plates with Parafilm and incubate them at an optimal temperature for the test fungus (e.g., 25-28°C) in an inverted position.
-
Data Collection:
-
Measure the radial mycelial growth (colony diameter) in two perpendicular directions daily or when the fungal growth in the control plate has reached the edge of the plate.
-
Calculate the average diameter for each plate.
-
-
Data Analysis:
-
Calculate the Percentage Inhibition of mycelial growth for each concentration using the following formula:[6] Percentage Inhibition (%) = [(C - T) / C] × 100 Where: C = Average diameter of mycelial growth in the control plate. T = Average diameter of mycelial growth in the treated plate.
-
Determine the EC₅₀ value (Effective Concentration that inhibits 50% of growth) by performing a probit analysis or by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
Quantitative Data
The efficacy of this compound varies depending on the fungal species. The table below summarizes reported EC₅₀ values from various in-vitro studies.
| Fungal Species | EC₅₀ Value (mg/L or µg/mL) | Reference Assay |
| Alternaria solani | 1.31 - 2.79 | Poisoned Food Technique |
| Sclerotium rolfsii | 1.60 - 3.14 | Poisoned Food Technique |
| Fusarium oxysporum | 6.95 | Mycelial Growth Rate Method[1] |
| Fusarium oxysporum (vs. Dicozeb) | 150.8 | Poisoned Food Technique[9] |
| Rhizoctonia solani (vs. Dicozeb) | 814.99 | Poisoned Food Technique[9] |
| Colletotrichum capsici (in Carbendazim 12% + this compound 63% WP) | 316 | Poisoned Food Technique[6] |
| Botrytis cinerea | 15.20 | Mycelial Growth Inhibition[10] |
| Phytophthora palmivora | 0.44 - 0.77 | In-vitro Assay[11] |
Note: EC₅₀ values can vary significantly based on the specific fungal isolate, formulation of this compound used, and the precise experimental conditions.
Visualizations
Mechanism of Action
Caption: Diagram of this compound's multi-site inhibitory action on fungal cells.
Experimental Workflow
Caption: Workflow for the poisoned food technique antifungal assay.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. thaiscience.info [thaiscience.info]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. agronomyjournals.com [agronomyjournals.com]
- 6. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 7. researchmap.jp [researchmap.jp]
- 8. biochemjournal.com [biochemjournal.com]
- 9. arabjchem.org [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Mancozeb using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Mancozeb is a broad-spectrum dithiocarbamate fungicide widely used in agriculture to protect crops from a variety of fungal diseases. Due to its widespread use, regulatory bodies and researchers require robust and sensitive analytical methods for the determination of this compound residues in various matrices, including food and environmental samples. This document provides a detailed application note and protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The method is based on the acidic hydrolysis of this compound to carbon disulfide (CS₂), which is then quantified by GC-MS. This indirect approach is necessary as this compound itself is a polymeric complex and not amenable to direct GC analysis.
Principle
The analytical method involves the acid-catalyzed breakdown of this compound and other dithiocarbamates into their corresponding amines and carbon disulfide (CS₂). A reducing agent, typically stannous chloride (SnCl₂), is used to facilitate this conversion. The volatile CS₂ is then purged from the sample matrix, trapped in a suitable organic solvent like isooctane, and subsequently analyzed by GC-MS. Quantification is achieved by comparing the peak area of CS₂ from the sample to that of a known standard.
Quantitative Data Summary
The following tables summarize the quantitative performance data of the GC-MS method for this compound analysis across various matrices as reported in scientific literature.
Table 1: Method Validation Parameters for this compound Analysis by GC-MS
| Matrix | Linearity Range (mg/L) | Limit of Quantification (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Fruits and Vegetables (grape, green chilli, tomato, potato, brinjal, pineapple, chayote) | Not Specified | ≤40 µg/kg | 75 - 104 | <15 | [1][2][3][4][5] |
| Aquatic Tox Medium | 0.03 - Not Specified | 0.03 mg/L | 91 - 98 | 0.78 - 2.2 | |
| Apple Juice | 0.03 - 5.0 | 0.03 mg/L | 85.28 - 90.11 | Not Specified | [6] |
| Milk | 0.05 - 10.0 µg/mL | 0.05 mg/kg | 86.23 - 92.69 | Not Specified | [7][8] |
| Brassicales (cabbage, broccoli, papaya) | Not Specified | Not Specified | 88 - 96 | <20 | [9] |
Table 2: GC-MS System Parameters
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | Rxi-624Sil MS (30m x 0.32mm I.D. x 1.8 µm) | [6][7] |
| Carrier Gas | Helium (99.999% purity) | |
| Flow Rate | 2.0 mL/min | |
| Injection Volume | 1.0 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [1][2][4] |
Experimental Protocols
1. Reagents and Materials
-
This compound standard (purity > 95%)
-
Carbon disulfide (CS₂) standard (purity > 99%)
-
Hydrochloric acid (HCl), concentrated
-
Stannous chloride (SnCl₂), dihydrate
-
Isooctane, HPLC grade
-
Deionized water
-
Sodium sulfate, anhydrous
-
Sample-specific extraction solvents (e.g., acetone, dichloromethane)
-
Glassware: reaction flasks, condensers, gas dispersion tubes, volumetric flasks, GC vials.
2. Standard Solution Preparation
-
CS₂ Stock Standard (1000 mg/L): Accurately weigh 100 mg of CS₂ into a 100 mL volumetric flask containing approximately 50 mL of isooctane. Make up to the mark with isooctane. Store at 4°C in the dark.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with isooctane to cover the desired calibration range (e.g., 0.01 to 10 mg/L).
3. Sample Preparation (General Procedure)
The following is a general procedure that can be adapted for various solid and liquid matrices.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-20 g of fruit or vegetable) using a high-speed blender. For liquid samples, use a well-mixed aliquot.
-
Reaction Setup: Place the homogenized sample into a two- or three-necked round-bottom flask. Add deionized water to create a slurry.
-
Acid Digestion and CS₂ Trapping:
-
Add a solution of SnCl₂ in HCl to the flask.
-
Immediately connect the flask to a condenser and a gas dispersion tube.
-
The outlet of the gas dispersion tube should be submerged in a known volume of isooctane in a collection vial to trap the evolved CS₂.
-
Gently heat the reaction mixture (e.g., 80-95°C) for a specified time (e.g., 1-2 hours) to drive the conversion of this compound to CS₂.[6][9] A gentle stream of nitrogen can be used to facilitate the transfer of CS₂ to the trapping solution.
-
-
Extraction and Cleanup:
-
After the digestion is complete, carefully remove the isooctane trapping solution.
-
Dry the isooctane extract over anhydrous sodium sulfate.
-
Transfer an aliquot of the dried extract into a GC vial for analysis.
-
GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 2, or optimize as necessary for the specific instrument.
-
Calibration: Inject the series of CS₂ working standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts.
-
Data Analysis: Identify and integrate the CS₂ peak based on its retention time and characteristic mass fragments (m/z 76, 78). Quantify the amount of CS₂ in the sample extract using the calibration curve.
-
Calculation: Calculate the concentration of this compound in the original sample using the following formula, taking into account the molecular weight conversion factor from CS₂ to this compound (this compound MW / 2 * CS₂ MW), the sample weight, and the extraction volumes.
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Logical relationship of this compound conversion to CS2 for GC-MS analysis.
Considerations and Troubleshooting
-
Matrix Effects: Different sample matrices can interfere with the analysis. It is crucial to validate the method for each specific matrix of interest.
-
False Positives: Certain crops, particularly from the Brassicaceae family (e.g., cabbage, broccoli), can naturally produce CS₂," which may lead to false-positive results.[9] It is important to analyze matrix blanks to assess for endogenous CS₂.
-
Reproducibility: The stability of the CS₂ in the trapping solution and the derivatization product can affect reproducibility.[10][11] Therefore, it is recommended to analyze the extracts as soon as possible after preparation.
-
Alternative Methods: While GC-MS is a widely used and sensitive technique, other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) have also been developed for the analysis of this compound and its degradation products.[10][11][12] LC-MS may offer advantages in terms of direct analysis without the need for derivatization.
References
- 1. validation-of-a-gc-ms-method-for-the-estimation-of-dithiocarbamate-fungicide-residues-and-safety-evaluation-of-mancozeb-in-fruits-and-vegetables - Ask this paper | Bohrium [bohrium.com]
- 2. Validation of a GC–MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of this compound in fruits and vegetables [agris.fao.org]
- 3. Validation of a GC-MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Determination of Dithiocarbamate this compound Residues in Milk Samples Using GC-MS Method | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a GC-MS method for the determination of dithiocarbamate fungicide residues in brassicales [morressier.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Determination of this compound, a Pesticide Used Worldwide in Agriculture: Comparison among GC, LC, and CE | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
Mancozeb Seed Treatment Protocols for Enhanced Disease Control: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mancozeb is a broad-spectrum, multi-site, contact fungicide belonging to the ethylene bis-dithiocarbamate (EBDC) group of fungicides.[1] It has been extensively utilized in agriculture for the control of a wide range of fungal diseases across various crops. Its multi-site mode of action, which involves the inhibition of enzymes containing sulfhydryl groups, disrupts multiple biochemical processes within fungal cells, making the development of resistance highly unlikely.[1] As a seed treatment, this compound provides a protective barrier against seed-borne and soil-borne pathogens, ensuring healthy seedling establishment and improved crop stands. This document provides detailed application notes and experimental protocols for the use of this compound as a seed treatment for disease control.
Data Presentation: Efficacy of this compound Seed Treatment
The following tables summarize the quantitative data on the efficacy of this compound seed treatment from various studies.
| Crop | Target Disease(s) | This compound Application Rate | Key Efficacy Metrics | Results | Reference |
| Potato | Fusarium Seed Piece Decay, Late Blight, Common Scab, Black Scurf, Silver Scurf | 1 lb of dust per 100 lbs of cut seed pieces | Disease Incidence | Aids in the suppression of Fusarium seed-piece decay. | [2][3] |
| Safflower | Seed-borne pathogens | 2 g/kg of seed | Germination Percentage | Increased from 86.8% (control) to 93.8%. | [4] |
| Green Gram | Seed and seedling rots | 2.5 g/kg of seed | Grain Yield | Increased to 818.40 kg/ha compared to control. | [5] |
| Rice | Seed-borne fungi | 1, 3, 6 mg/g of seed | Germination Percentage & Seedling Growth | Stimulatory effect on germination and growth at these concentrations. | [6] |
| Soybean | Seedling diseases | Not specified | Compatibility with Rhizobium | May negatively affect Rhizobial survival and nodulation. | [6][7] |
Experimental Protocols
Protocol 1: Dry Dust Seed Treatment
This protocol is suitable for on-farm or small-scale experimental applications.
Materials:
-
This compound dust formulation (e.g., 6% dust)
-
Seeds to be treated
-
A closed container (e.g., drum mixer, sealed bag, or other suitable mixing vessel)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, eye protection, and long-sleeved clothing.[4]
Procedure:
-
Seed Preparation: Ensure seeds are clean and free from debris. For potatoes, subject the seed potatoes to temperatures of 50°F to 55°F for 10 to 15 days before cutting.[2][3] All cutting and handling equipment should be thoroughly cleaned and sanitized.[2][3]
-
Determine Application Rate: Calculate the required amount of this compound dust based on the weight of the seed to be treated. For example, for potatoes, use 1 lb of this compound 6% dust per 100 lbs of cut seed pieces.[2][3]
-
Treatment: Place the seed and the calculated amount of this compound dust in the closed container. The container should be large enough to allow for thorough mixing (approximately twice the volume of the seed).
-
Mixing: Agitate the container vigorously for several minutes until the seeds are uniformly coated with the fungicide dust.
-
Drying: Treated seeds should be allowed to dry before planting.
-
Planting: Plant the treated seed immediately after treatment for best results. For potatoes, plant into soil that is sufficiently warm and moist to promote good wound healing.[3]
Protocol 2: Slurry Seed Treatment
This protocol is suitable for achieving more uniform coverage and is often used in commercial seed treatment facilities.
Materials:
-
This compound wettable powder (WP) formulation (e.g., 75% WP)
-
Seeds to be treated
-
Water
-
A container for preparing the slurry
-
A slurry seed treater or a suitable mixing vessel
-
Personal Protective Equipment (PPE): chemical-resistant gloves, eye protection, and long-sleeved clothing.[4]
Procedure:
-
Seed Preparation: Ensure seeds are clean and free of debris.
-
Slurry Preparation:
-
Calculate the required amount of this compound WP based on the weight of the seed to be treated (e.g., 2.5 g/kg of seed for green gram).[5]
-
In a separate container, create a slurry by adding a small amount of water to the this compound WP to form a sloppy paste.[8] Stir until the powder is thoroughly wetted.
-
Gradually add the remaining required volume of water while continuously agitating to ensure a uniform suspension.
-
-
Treatment:
-
Place the seeds in the seed treater.
-
Apply the prepared slurry to the seeds while they are being agitated to ensure uniform coating.
-
-
Drying: Treated seeds must be thoroughly dried before bagging or planting to prevent clumping and ensure proper seed flow.
-
Planting: Plant the treated seeds as soon as possible after treatment.
Visualizations
Mode of Action of this compound
Caption: Conceptual diagram of the multi-site mode of action of this compound.
Experimental Workflow for this compound Seed Treatment Efficacy Trial
Caption: A generalized workflow for conducting a this compound seed treatment efficacy trial.
Crop Safety and Considerations
-
Compatibility with Biologicals: this compound may have a negative impact on the viability of microbial inoculants, such as Rhizobium on soybeans.[6][7] It is crucial to conduct compatibility tests or consult product labels when using this compound in conjunction with biological seed treatments.
-
Phytotoxicity: While generally safe for a wide range of crops, excessive application rates can lead to phytotoxicity. It is essential to adhere to the recommended application rates for each specific crop.
-
Resistance Management: this compound's multi-site mode of action makes it a valuable tool for resistance management programs.[1] It can be used in rotation or in combination with single-site fungicides to delay the development of resistance.
-
Personal Protective Equipment (PPE): Always handle this compound and treated seeds with appropriate PPE, including chemical-resistant gloves, eye protection, and protective clothing, to minimize exposure.[4]
Disclaimer: The information provided in this document is for research and informational purposes only. Always refer to the product label for specific application rates, safety precautions, and regulatory information.
References
- 1. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. monstertreeservice.com [monstertreeservice.com]
- 3. This compound Fungicide Mode of Action [allpesticides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. crop-protection-network.s3.amazonaws.com [crop-protection-network.s3.amazonaws.com]
- 6. ijsr.net [ijsr.net]
- 7. pir.sa.gov.au [pir.sa.gov.au]
- 8. ipm.illinois.edu [ipm.illinois.edu]
Application Note: High-Sensitivity Analysis of Mancozeb and its Metabolite ETU in Soil and Water Samples by LC-MS/MS
Introduction
Mancozeb is a widely utilized dithiocarbamate fungicide, belonging to the ethylenebisdithiocarbamate (EBDC) class, used to protect a variety of agricultural crops from fungal diseases.[1][2] Due to its chemical nature, this compound is a polymeric complex of manganese and zinc with the ethylenethiuram disulfide ligand.[1] In the environment, this compound is known to degrade rapidly, particularly through hydrolysis, with a half-life of less than two days in water.[1][3][4] A primary toxicological concern is its degradation to ethylenethiourea (ETU), a metabolite that has been identified as a goitrogen, teratogen, and oncogen.[3]
The analysis of this compound presents a significant challenge due to its poor solubility in common organic solvents and its inherent instability.[5][6] Direct analysis is often unreliable. To overcome these issues, a common and effective strategy is the derivatization of this compound into a more stable and soluble compound, dimethyl ethylenebisdithiocarbamate (EBDC-dimethyl), prior to instrumental analysis.[5][6][7] In contrast, its main metabolite, ETU, is more stable and can be analyzed directly.[6]
This application note details robust and sensitive protocols for the quantitative analysis of this compound (via its derivative) and ETU residues in both soil and water matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Degradation Pathway
This compound degradation in the environment is a complex process influenced by pH, temperature, and light.[1][4] It hydrolyzes in water, leading to the formation of several products. The primary degradation pathway involves the formation of ethylenethiourea (ETU), which can further degrade to ethyleneurea (EU) and eventually mineralize to carbon dioxide (CO2).[1] Other identified degradates include ethylene bisisothiocyanate sulfide (EBIS).[1]
Caption: Environmental degradation pathway of this compound to its major metabolites.
Experimental Protocols
This section provides detailed methodologies for the extraction, cleanup, and analysis of this compound and ETU in soil and water samples.
Protocol 1: this compound Residue Analysis (as Dimethyl EBDC derivative)
Principle: this compound is insoluble and unstable, making direct analysis difficult. The protocol involves dissolving the this compound complex using a chelating agent (EDTA) and simultaneously converting it to a stable methylated derivative (dimethyl EBDC) using a methylating agent.[5][6] The derivative is then extracted and cleaned using a QuEChERS or SPE procedure before LC-MS/MS analysis.[6]
Methodology for Soil Samples
-
Sample Preparation: Weigh 2 g ± 0.05 g of homogenized soil into a 50 mL centrifuge tube.[6]
-
Extraction and Derivatization:
-
Add 1-2 mL of water to moisten the sample.[6]
-
Add 0.1 g of L-cysteine (antioxidant) and 0.5 g of EDTA-4Na (chelating agent).[6][8]
-
Immediately add 10 mL of acetonitrile containing 0.05 M dimethyl sulfate and 0.1 M iodomethane (derivatizing agents).[6]
-
Vortex the tube for 1 minute, then shake vigorously for 15 minutes using a mechanical shaker.[6]
-
-
QuEChERS Partitioning:
-
Dispersive SPE (d-SPE) Cleanup:
-
Final Sample Preparation:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Methodology for Water Samples
-
Sample Preparation: Collect a 100 mL water sample in a glass container. Filter through a 0.45 µm filter to remove particulate matter.
-
Extraction and Derivatization:
-
Transfer the filtered water to a 250 mL separatory funnel.
-
Add 1 g of EDTA-4Na and dissolve.
-
Add 20 mL of acetonitrile containing 0.05 M dimethyl sulfate and 0.1 M iodomethane.
-
Shake vigorously for 10 minutes.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the entire sample extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a water:methanol (40:60, v/v) solution to remove interferences.[9]
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution and Final Preparation:
-
Elute the derivatized analyte with 2 x 4 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and filter through a 0.22 µm PTFE filter into an autosampler vial.
-
Protocol 2: Ethylenethiourea (ETU) Residue Analysis
Principle: ETU is more water-soluble and stable than this compound, allowing for direct analysis without derivatization.[1][6] The extraction uses a polar solvent, followed by a similar cleanup procedure to remove matrix interferences.
Methodology for Soil Samples
-
Sample Preparation: Weigh 2 g ± 0.05 g of homogenized soil into a 50 mL centrifuge tube.[6]
-
Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Final Sample Preparation:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Methodology for Water Samples
-
Sample Preparation: Collect and filter the water sample as described for this compound.
-
Analysis: For samples with expected high concentrations, direct injection into the LC-MS/MS system may be possible. For trace-level analysis, an SPE concentration step similar to the one for this compound (without the derivatization step) can be employed to improve the limit of detection.
Experimental Workflow
The following diagram outlines the analytical workflow for both this compound and its metabolite ETU in soil and water matrices.
Caption: General experimental workflow for this compound and ETU residue analysis.
Data Presentation & Instrumentation
Accurate quantification is achieved using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, typically a UPLC coupled to a triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 1: Example LC-MS/MS Instrumental Conditions
| Parameter | Condition |
|---|---|
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Table 2: Example MRM Transitions for Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
|---|---|---|---|
| Dimethyl EBDC (this compound derivative) | 241.0 | 117.0[10] | 193.0[10] |
| Ethylenethiourea (ETU) | 103.0 | 45.0 | 76.0 |
| ETU-d4 (Internal Standard) | 107.0 | 48.2[7] | - |
Table 3: Summary of Method Performance Data from Literature
| Matrix | Analyte | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Citation |
|---|---|---|---|---|---|
| Mandarin | This compound | 0.01 | >90% | <10% | [7] |
| Mandarin | ETU | 0.01 | >90% | <10% | [7] |
| Apple | This compound | 0.00083 | 88.7 - 109.4 | 5.9 - 8.7 | [10] |
| Ginseng | This compound | 0.01 - 0.02 | 70 - 120 | <20% | [9] |
| Ginseng | ETU | 0.01 - 0.02 | 70 - 120 | <20% | [9] |
| Beer, Juice, Malt | This compound | 0.00013 - 0.00055 | 92.2 - 112.6 | <9.6% | [11] |
| Water Media | This compound | 0.006 | 83.7 - 93.8 | 5.4 - 6.0 | [12] |
| Soil | This compound | Not specified | 70 - 120 | <20% | [8] |
| Soil | ETU | Not specified | 70 - 120 | <20% |[8] |
Conclusion
The analytical methods described provide a robust framework for the sensitive and selective determination of this compound and its primary metabolite, ETU, in complex environmental matrices such as soil and water. The key to successful this compound analysis is a derivatization step to form the stable dimethyl EBDC, which is amenable to LC-MS/MS detection. In contrast, ETU can be analyzed directly. The use of QuEChERS and SPE cleanup procedures effectively minimizes matrix effects, ensuring high-quality data. These protocols achieve low limits of quantification (LOQ), typically at or below 0.01 mg/kg, with excellent accuracy and precision, meeting the requirements for environmental monitoring and regulatory compliance.[7][9][10]
References
- 1. fungiresistance.com [fungiresistance.com]
- 2. fao.org [fao.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. waterquality.gov.au [waterquality.gov.au]
- 5. cipac.org [cipac.org]
- 6. epa.gov [epa.gov]
- 7. Residue analysis of this compound and its metabolites, ETU, in mandarin using LC-MS/MS [morressier.com]
- 8. epa.gov [epa.gov]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cipac.org [cipac.org]
Application Note: Spectrophotometric Determination of Mancozeb Degradation Kinetics
AN-001
Abstract
This application note provides a detailed protocol for determining the degradation kinetics of the fungicide Mancozeb using UV-Vis spectrophotometry. This compound, a dithiocarbamate fungicide, is known for its instability in aqueous environments, degrading into various byproducts, most notably ethylenethiourea (ETU), which poses its own toxicological concerns.[1] This document outlines the experimental setup for studying hydrolytic and photolytic degradation, the spectrophotometric quantification of this compound, and the subsequent analysis to determine degradation rate constants and half-life. The methods described are suitable for researchers in environmental science, agricultural chemistry, and drug development to assess the environmental fate and stability of this compound.
Introduction
This compound is a widely used broad-spectrum fungicide for the control of various fungal diseases in crops.[2] However, its chemical instability leads to degradation in the presence of water and light.[3][4] The primary degradation product, ethylenethiourea (ETU), is of significant concern due to its potential carcinogenicity and goitrogenic effects.[1] Therefore, studying the degradation kinetics of this compound is crucial for understanding its environmental persistence and ensuring food safety.
UV-Vis spectrophotometry offers a rapid, accessible, and cost-effective method for monitoring the concentration of this compound in solution.[2] this compound exhibits a characteristic absorbance maximum in the UV region, which can be used for its quantification.[2][5] By measuring the decrease in absorbance over time under controlled conditions (e.g., varying pH, temperature, and light exposure), the degradation kinetics can be elucidated. Typically, the degradation of this compound follows pseudo-first-order kinetics.[2][6]
This application note details the necessary protocols for conducting such a study, from sample preparation to data analysis, and provides a framework for presenting the results.
Principle of the Method
The spectrophotometric determination of this compound is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This compound in an aqueous solution has a maximum absorbance peak at approximately 279-284 nm.[2][5] The degradation of this compound leads to a decrease in its concentration, which can be monitored by measuring the corresponding decrease in absorbance at this wavelength over time.
The degradation kinetics are determined by plotting the natural logarithm of the this compound concentration (or absorbance) versus time. For a first-order reaction, this plot will yield a straight line with a slope equal to the negative of the rate constant (-k). The half-life (t½) of the degradation process can then be calculated from the rate constant.
Materials and Reagents
-
This compound standard (analytical grade)
-
Deionized water
-
Buffer solutions (pH 5.0, 7.0, and 9.0)
-
Methanol (HPLC grade)
-
UV-Vis Spectrophotometer (e.g., Thermo Scientific Genesys 10S or equivalent)[2]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
pH meter
-
Magnetic stirrer and stir bars
-
Photoreactor system with UV lamp (e.g., Luzchem LZC-5 with a UVB fluorescent lamp centered at 313 nm)[2]
-
Constant temperature water bath or incubator
Experimental Protocols
Protocol 1: Preparation of Standard and Working Solutions
-
Stock Solution Preparation (e.g., 100 µM):
-
Accurately weigh the required amount of this compound standard.
-
Dissolve the standard in a small amount of methanol before diluting with deionized water or the appropriate buffer solution in a volumetric flask to the final desired concentration. Note: Due to this compound's low water solubility, initial dissolution in an organic solvent may be necessary.[2]
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 75, 100 µM) by serial dilution of the stock solution with the same solvent/buffer used for the stock.[2]
-
-
Calibration Curve Construction:
-
Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax), determined to be around 279 nm.[2]
-
Use the solvent/buffer as a blank.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples. A correlation coefficient (R²) of >0.99 is desirable.[2]
-
Protocol 2: Hydrolytic Degradation Study
-
Prepare a this compound solution of a known concentration (e.g., 100 µM) in buffer solutions of different pH values (e.g., pH 5.0, 7.0, and 9.0).[7]
-
Place the solutions in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C, 30 °C, or 50 °C).[4][7]
-
Protect the solutions from light by wrapping the flasks in aluminum foil.
-
At regular time intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), withdraw an aliquot of the sample.
-
Immediately measure the absorbance of the aliquot at the λmax using the spectrophotometer.
-
Record the absorbance and time for each sample.
Protocol 3: Photolytic Degradation Study
-
Prepare a this compound solution of a known concentration (e.g., 100 µM) in deionized water or a specific buffer solution.[2]
-
Place the solution in quartz test tubes or a suitable photoreactor vessel.[2]
-
Expose the solution to a UV light source (e.g., a UVB lamp centered at 313 nm) in a photoreactor system. Maintain a constant temperature (e.g., 25-30 °C).[2]
-
At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the sample.[2]
-
Measure the absorbance of the aliquot at the λmax.
-
Record the absorbance and time for each sample. A control sample protected from light should be run in parallel to account for any thermal degradation.
Data Analysis and Presentation
-
Concentration Calculation: Use the calibration curve equation to convert the measured absorbance values at each time point into this compound concentrations.
-
Kinetic Analysis:
-
Assuming pseudo-first-order kinetics, the degradation rate can be described by the equation: ln(Ct) = ln(C0) - kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the rate constant.
-
Plot ln(Absorbance) or ln(Concentration) versus time.
-
Perform a linear regression on the data. The slope of the line will be -k. The R² value should be close to 1 to confirm first-order kinetics.[2]
-
-
Half-Life Calculation: The half-life (t1/2) is the time required for the concentration of this compound to decrease to half of its initial value. For a first-order reaction, it is calculated using the formula: t1/2 = 0.693 / k.
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Hydrolytic Degradation Kinetics of this compound at 30°C
| pH | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | R² |
| 5.0 | Value | Value | Value |
| 7.0 | Value | Value | Value |
| 9.0 | Value | Value | Value |
Table 2: Photolytic Degradation Kinetics of this compound at 25°C
| Condition | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | R² |
| UV Light | 0.0003[2] | ~40[2] | 0.98[2] |
| Dark Control | Value | Value | Value |
Visualizations
Caption: Experimental workflow for spectrophotometric determination of this compound degradation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Characterization of this compound Degradation for Wastewater Treatment Using a Sensor Based on Poly (3,4-ethylenedioxythiophene) (PEDOT) Modified with Carbon Nanotubes and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic modelling of this compound hydrolysis and photolysis to ethylenethiourea and other by-products in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. neuroquantology.com [neuroquantology.com]
Application Notes and Protocols for Mancozeb in Integrated Pest Management (IPM) Programs
Introduction
Mancozeb is a broad-spectrum, non-systemic, contact fungicide belonging to the dithiocarbamate chemical class.[1][2] It is a coordination product of zinc ion and maneb (manganese ethylene-bis-dithiocarbamate) and is valued for its multi-site, protective action against a wide range of fungal pathogens in numerous agricultural and horticultural crops.[1] Within Integrated Pest Management (IPM) programs, this compound serves as a critical tool for disease control, particularly as a preventative measure and as a cornerstone for fungicide resistance management strategies.[3][4] Its multi-site mode of action makes it a low-risk fungicide for the development of resistance, a crucial attribute in sustainable agriculture.[5][6][7]
Mechanism of Action
This compound's efficacy stems from its multi-site inhibitory action on fungal cells.[3][8] Upon contact, it reacts with and inactivates the sulfhydryl (-SH) groups of amino acids and enzymes within the fungus.[1] This disruption affects multiple biochemical processes simultaneously, including lipid metabolism, respiration, and the production of adenosine triphosphate (ATP), ultimately inhibiting spore germination and mycelial growth on the plant surface.[1][8] As a member of the Fungicide Resistance Action Committee (FRAC) Group M3, its mechanism is defined as "multi-site activity," which signifies its ability to affect numerous metabolic sites within the target pathogen.[1][5]
Caption: Multi-site mechanism of action of this compound on fungal cells.
Application in Integrated Pest Management (IPM)
This compound's role in IPM is primarily as a protectant fungicide, meaning it is most effective when applied before fungal spores germinate and infect the plant tissue.[2][8] It forms a chemical barrier on the plant surface, preventing disease establishment.[2][4] Its broad-spectrum activity allows for the control of numerous diseases simultaneously.[5][9]
Resistance Management: The most significant contribution of this compound to modern IPM programs is in fungicide resistance management.[4][7][10] Pathogens are less likely to develop resistance to multi-site fungicides compared to single-site fungicides, which target a specific metabolic pathway.[5][7] Therefore, this compound is frequently used in rotation or as a tank-mix partner with single-site fungicides (e.g., strobilurins, DMIs) to delay the development of resistance to these more at-risk chemistries.[5][10][11]
Caption: this compound's role in reducing resistance pressure in an IPM spray program.
Quantitative Data Summary
Table 1: General Properties of this compound
| Property | Description | Reference(s) |
| Chemical Class | Dithiocarbamate (specifically, an ethylene-bis-dithiocarbamate or EBDC) | [1][8] |
| Mode of Action | Contact, non-systemic, protective fungicide with multi-site activity | [1][2][8] |
| FRAC Group | M3: "Chemicals with multi-site activity" | [1][5] |
| Target Pathogens | Broad-spectrum control of fungi, including those causing blights, leaf spots, rusts, downy mildews, scabs, and anthracnose | [2][5][9] |
| Resistance Risk | Low, due to multi-site mode of action | [1][5] |
Table 2: General Application Rates for Selected Crops and Diseases
Note: Rates are highly variable based on product formulation, crop, disease pressure, and local regulations. Always consult the product label.
| Crop | Target Disease(s) | General Application Rate (Active Ingredient) | Application Interval | Reference(s) |
| Potatoes | Early and Late Blight | 1.2 - 2.0 kg/ha | 5-10 days | [2][12][13] |
| Tomatoes | Early Blight, Late Blight, Anthracnose, Septoria Leaf Spot | 1.5 - 2.5 kg/ha | 7-10 days | [2][12] |
| Apples/Pears | Scab, Rusts, Fabrea Leaf Spot | 3.0 - 5.0 kg/ha (Pre-bloom) | 7-10 days | [2][14] |
| Grapes | Downy Mildew, Black Rot | 1.5 - 2.0 kg/ha | 7-14 days | [2][12] |
| Cucurbits | Downy Mildew, Anthracnose, Gummy Stem Blight | 2.0 - 3.0 kg/ha | 7-10 days | [12] |
| Sweet Corn | Common Rust, Helminthosporium Leaf Blight | ~1.35 kg/ha | 4-7 days | [12][14] |
Table 3: Toxicological Data for this compound and its Metabolite ETU
| Organism Group | Test | Value | Classification | Reference(s) |
| Mammals (Rat, Oral) | LD50 (this compound) | >4,500 - 11,200 mg/kg | Very Low Acute Toxicity | [5] |
| Birds (Bobwhite Quail) | LC50 (ETU) | >2,250 mg/kg-bw (14-day) | Practically Non-toxic | [5] |
| Freshwater Fish | LC50 (ETU, 96 hr) | 0.91 mg/L | Highly Toxic | [5] |
| Aquatic Invertebrates | EC50 (ETU, 48 hr) | 1.04 mg/L | Moderately Toxic | [5] |
| Honeybees | - | - | Low Toxicity | [15] |
| Predatory Mites | Field Studies | Minimal impact at 1.6 kg a.i./ha (2-4 applications) | Compatible with IPM | [6] |
| Soil Microbes | Lab Study | Adverse effects on fungi and actinomycetes above 10 ppm; bacteria affected at >1000 ppm | Concentration-dependent impact | [16] |
Table 4: Environmental Fate of this compound
| Matrix | Parameter | Value | Notes | Reference(s) |
| Soil | Half-life (t½) | 1 day (this compound) | Binds tightly to soil. | [5] |
| Soil | Half-life (t½) | <3 days (ETU) | ETU is water-soluble and more mobile. | [5] |
| Water (Hydrolysis) | Half-life (t½) | <1-2 days (this compound) | Degradation is pH-dependent. | [17] |
| Degradation Products | - | Ethylenethiourea (ETU), Ethyleneurea (EU), EBIS | ETU is a primary metabolite of toxicological concern. | [5][17] |
Experimental Protocols
Protocol 1: Field Efficacy Trial for this compound on Potato Late Blight
This protocol outlines a standard methodology for evaluating the field performance of this compound against Phytophthora infestans.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.
-
Plot Size: Minimum 5m x 5m with buffer zones to minimize spray drift.
-
Treatments:
-
T1: Untreated Control (water spray).
-
T2: this compound at standard label rate (e.g., 1.5 kg a.i./ha).
-
T3: this compound at a higher rate (e.g., 2.0 kg a.i./ha).
-
T4: Standard competitor fungicide.
-
2. Application:
-
Equipment: Calibrated knapsack sprayer or research plot sprayer.
-
Timing: First application should be preventative, initiated before disease onset or based on a disease forecasting model. Subsequent applications every 7-10 days, depending on weather conditions.[13]
-
Coverage: Ensure thorough foliar coverage to the point of runoff.[2][18]
3. Inoculation (if necessary):
-
If natural infection is low, plots can be artificially inoculated with a sporangial suspension of P. infestans after the first spray application has dried to ensure disease pressure.
4. Data Collection:
-
Disease Severity: Assess the percentage of leaf area affected by late blight on 10-20 randomly selected plants per plot at weekly intervals. Use a standard disease rating scale (e.g., 0-100%).
-
Area Under Disease Progress Curve (AUDPC): Calculate from sequential severity ratings to quantify disease development over time.
-
Yield: At crop maturity, harvest tubers from a central area of each plot and record the total and marketable yield.
5. Statistical Analysis:
-
Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Caption: Experimental workflow for a field efficacy trial of this compound.
Protocol 2: Assessing Non-Target Effects on Predatory Mites in Vineyards
This protocol is based on studies evaluating the compatibility of this compound with IPM programs in viticulture.[6]
1. Site Selection:
-
Select a commercial vineyard with a known, stable population of predatory mites (e.g., Typhlodromus pyri).
-
Establish multiple plots for each treatment, large enough to maintain distinct mite populations.
2. Experimental Design:
-
Treatments:
-
T1: Untreated Control.
-
T2: this compound program (e.g., 2-4 applications at 1.6 kg a.i./ha).[6]
-
T3: "Harsh" control (a pesticide known to be toxic to predatory mites).
-
-
Timing: Apply treatments according to a typical spray program for the region, targeting key disease periods for downy mildew.
3. Sampling:
-
Method: Collect 50-100 leaves randomly from the central area of each plot.
-
Frequency: Sample before the first application (baseline), and at several intervals after applications cease (e.g., 1, 4, and 8 weeks post-final application) to assess population recovery.
4. Mite Counting:
-
Use a leaf-brushing machine to dislodge mites from leaves onto a sticky plate.
-
Count the number of predatory mites and pest mites (e.g., spider mites) under a stereomicroscope.
-
Express data as the number of mites per leaf.
5. Data Analysis:
-
Analyze mite population data over time using repeated measures ANOVA.
-
Compare end-of-season populations between treatments to determine the impact of the spray programs.
-
Calculate the predator-to-prey ratio to assess the potential for biological control.
Environmental Fate and Degradation
This compound itself is not persistent in the environment. It degrades rapidly in soil and water, primarily through hydrolysis.[5][17] The main degradation product of toxicological concern is ethylenethiourea (ETU), which is more water-soluble and has a greater potential to be mobile in soils.[5][17] However, ETU also degrades relatively quickly in aerobic soil conditions.[5] Due to its rapid degradation, this compound is not expected to leach into groundwater, although the mobility of ETU requires monitoring.[17][19]
Caption: Environmental degradation pathway of this compound.
Compatibility
This compound is generally compatible with most other insecticides and fungicides.[20] It is often used in tank-mixes to broaden the spectrum of control and manage resistance.[5][7] Studies have shown that tank-mixing this compound with various insecticides does not reduce, and can sometimes enhance, the efficacy of the partner product against target pests while maintaining its own fungicidal activity.[21][22][23] However, the stability of this compound is pH-dependent, with degradation accelerating in neutral to alkaline water (pH 7-9).[20] It is always recommended to perform a jar test to check for physical compatibility before mixing products on a large scale.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pomais.com [pomais.com]
- 3. How Does Fungicide this compound 85%WP Work to Control Fungal Diseases [agrogreat.com]
- 4. Fungicide this compound: A Reliable Fungicide Solution [agrogreat.com]
- 5. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. Field studies to determine this compound based spray programmes with minimal impact on predatory mites in European vine cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orchardly.co [orchardly.co]
- 8. This compound Fungicide Mode of Action [allpesticides.com]
- 9. Toxicity of Mancozeb_Chemicalbook [chemicalbook.com]
- 10. fungiresistance.com [fungiresistance.com]
- 11. extension.okstate.edu [extension.okstate.edu]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. genfarm.com.au [genfarm.com.au]
- 14. domyown.com [domyown.com]
- 15. This compound [sitem.herts.ac.uk]
- 16. Impact of Fungicide this compound at Different Application Rates on Soil Microbial Populations, Soil Biological Processes, and Enzyme Activities in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fungiresistance.com [fungiresistance.com]
- 18. youtube.com [youtube.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 21. researchjournal.co.in [researchjournal.co.in]
- 22. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Mancozeb Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols related to the mechanisms of Mancozeb resistance in fungal populations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in fungi?
A1: this compound is a multi-site fungicide, meaning it acts on multiple metabolic pathways within the fungal cell. This characteristic makes resistance development less common and typically slower compared to single-site fungicides.[1] When resistance does occur, it is often quantitative (a gradual decrease in sensitivity) rather than qualitative (a complete loss of efficacy).[2][3] The primary mechanisms do not typically involve a single target-site mutation but rather a combination of strategies, including:
-
Enhanced Detoxification: Upregulation of detoxification enzymes, particularly Glutathione S-transferases (GSTs), which conjugate this compound's breakdown products with glutathione, rendering them less toxic.[4][5][6]
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) and other transporters that actively pump the fungicide out of the cell, preventing it from reaching its targets.[3][7][8]
-
Oxidative Stress Response: As this compound can act as a thiol-reactive compound and induce oxidative stress, an enhanced cellular capacity to manage this stress is crucial for tolerance.[4][5]
Q2: How significant is the role of target-site mutation in this compound resistance?
A2: Due to this compound's multi-site mode of action, resistance arising from a single mutation in a target protein is highly unlikely.[1][9] The fungicide's efficacy stems from its ability to disrupt various cellular processes simultaneously. Therefore, a single alteration would not be sufficient to confer a significant level of resistance. Research points towards more complex, polygenic mechanisms.[5][10]
Q3: What is the role of ATP-binding cassette (ABC) transporters in this compound resistance?
A3: ABC transporters are membrane proteins that use ATP to actively transport a wide variety of substrates across cellular membranes, including toxins and fungicides.[8][11][12] In this compound-resistant fungal strains, the genes encoding these transporters can be overexpressed. This leads to an increased quantity of efflux pumps that actively remove the fungicide from the cytoplasm, reducing its intracellular concentration and thus its toxic effect.[3][7][13] This mechanism is a form of quantitative resistance and can contribute to cross-resistance with other fungicides.[2]
Q4: How does the Glutathione S-transferase (GST) detoxification pathway contribute to resistance?
A4: Glutathione S-transferases (GSTs) are a family of enzymes central to cellular detoxification.[14][15][16] They catalyze the conjugation of the tripeptide glutathione to electrophilic compounds, making them more water-soluble and easier to sequester or expel from the cell.[6] this compound is a thiol-reactive compound, and studies in yeast have shown that its tolerance is linked to genes involved in glutathione biosynthesis and reduction.[4][5] Increased GST activity allows the fungus to neutralize the fungicide more effectively, representing a key metabolic resistance mechanism.[17]
Troubleshooting Guides
Issue 1: Inconsistent EC50 values in fungicide sensitivity assays.
-
Q: My agar or broth dilution assays for this compound are producing variable EC50 (Effective Concentration, 50%) values for the same fungal isolate. What could be the cause?
-
A1: this compound Instability. this compound is known to be unstable in aqueous solutions and certain media types. Prepare fresh stock solutions for each experiment and add this compound to the molten agar just before pouring the plates, after the agar has cooled to approximately 45-50°C, to minimize heat-related degradation.
-
A2: Inoculum Standardization. Inconsistent amounts of fungal inoculum (spores or mycelial plugs) can lead to variability. Ensure your inoculum is standardized. For spores, use a hemocytometer to adjust the concentration (e.g., 1 x 10^5 spores/mL). For mycelial plugs, use a cork borer of a consistent diameter taken from the actively growing edge of a culture.[18]
-
A3: Media pH. The pH of the culture medium can affect both fungal growth and fungicide activity. Ensure your media is buffered and has a consistent final pH across all experiments.
-
A4: Incubation Conditions. Fluctuations in temperature or light during incubation can affect fungal growth rates and, consequently, the calculated EC50 values. Use a calibrated incubator with stable temperature control.
-
Issue 2: No significant upregulation of ABC transporter or GST genes in qPCR.
-
Q: I have identified a this compound-resistant fungal strain, but my quantitative PCR (qPCR) results do not show increased expression of known ABC transporter or GST genes compared to the sensitive strain. Why might this be?
-
A1: Inappropriate Timing of Induction. The expression of resistance-related genes can be inducible. If you are measuring gene expression in the absence of the fungicide, you may not see a difference. The upregulation might only occur after a specific period of exposure to a sub-lethal concentration of this compound. Design a time-course experiment (e.g., 2, 6, 12, 24 hours post-exposure) to identify the peak expression window.[13][19]
-
A2: Unstable Reference Genes. The accuracy of qPCR analysis depends on the use of stably expressed reference genes for normalization.[20][21] The stability of common reference genes (like actin or tubulin) can vary under different experimental conditions, including fungicide stress. It is critical to validate a set of candidate reference genes for your specific fungus and conditions to ensure you are using the most stable ones.[20][22]
-
A3: Novel or Uncharacterized Genes. Your resistant isolate may be utilizing a novel or uncharacterized transporter or detoxification gene. The resistance mechanism might not involve the specific genes you are targeting. Transcriptome analysis (RNA-seq) of the resistant and sensitive strains with and without this compound treatment can help identify all differentially expressed genes that may be involved.[19]
-
Issue 3: Failure to validate a resistance mutation using site-directed mutagenesis.
-
Q: I identified a mutation in a gene I suspect is involved in resistance and introduced it into a sensitive strain using site-directed mutagenesis. However, the resulting mutant did not show increased resistance to this compound. What should I check?
-
A1: Confirmation of Mutation. First, confirm that the mutation was successfully introduced and is the only alteration in your target gene and plasmid. This should be verified by Sanger sequencing the entire gene and flanking regions in your transformed isolate.
-
A2: Polygenic Nature of Resistance. As a multi-site fungicide, resistance to this compound is likely polygenic (controlled by multiple genes).[5][10] A single mutation in one gene may not be sufficient to confer a measurable resistance phenotype. The resistant phenotype observed in the field isolate is likely the result of the combined effect of several genetic changes (e.g., an upregulated transporter and an enhanced detoxification pathway).
-
A3: Fitness Costs. The introduced mutation may have a fitness cost, meaning it could negatively impact the fungus's growth rate or other characteristics in the absence of the fungicide.[23] This cost might mask a slight increase in resistance, especially in standard laboratory growth assays. Consider conducting sensitivity assays under different conditions or in a competitive assay against the wild-type strain.
-
Quantitative Data Summary
The following tables provide representative data to illustrate quantitative aspects of this compound resistance.
Table 1: Comparison of Resistance Mechanisms and Associated Resistance Factors (RF)
| Resistance Mechanism | Fungicide Class Example | Typical Resistance Factor (RF)¹ | Genetic Basis |
|---|---|---|---|
| Target-Site Alteration | Benzimidazoles (e.g., Benomyl) | >50 (High) | Single gene mutation (Qualitative)[2] |
| Target Gene Overexpression | Azoles (DMIs) | 5 - 50 (Moderate) | Promoter inserts, gene duplication[7][24] |
| Increased Efflux (ABC/MFS) | Azoles, Strobilurins | 2 - 50 (Low to Moderate) | Upregulation of transporter genes (Quantitative)[7][13] |
| Metabolic Detoxification (GSTs) | This compound, various | 2 - 20 (Low to Moderate) | Upregulation of detoxification genes (Quantitative)[4][17] |
¹ Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive isolate.
Table 2: Example Fungicide Sensitivity Data for a Fungal Pathogen
| Strain ID | Phenotype | This compound EC50 (µg/mL) | DMI Fungicide EC50 (µg/mL) |
|---|---|---|---|
| WT-S1 | Sensitive | 5.2 | 0.8 |
| WT-S2 | Sensitive | 6.1 | 0.9 |
| MR-F1 | Resistant | 45.8 | 1.1 |
| MR-F2 | Resistant | 52.3 | 0.9 |
Table 3: Example Relative Gene Expression Data from qPCR
| Gene Target | Function | Relative Expression in Resistant Strain (Fold Change vs. Sensitive) |
|---|---|---|
| abcT1 | ABC Transporter | 15.4 |
| gstA | Glutathione S-Transferase | 9.8 |
| gsh1 | Glutathione Synthetase | 6.2 |
| β-tubulin | Housekeeping/Reference Gene | 1.0 |
Visualizations: Pathways and Workflows
References
- 1. orchardly.co [orchardly.co]
- 2. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the mechanisms of toxicity and tolerance to the agricultural fungicide this compound in yeast, as suggested by a chemogenomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. ABCC Transporter Gene MoABC-R1 Is Associated with Pyraclostrobin Tolerance in Magnaporthe oryzae | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Significance of ABC transporters in fungicide sensitivity and resistance [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Glutathione S-Transferase Enzymes in Plant-Pathogen Interactions [frontiersin.org]
- 17. Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 19. Transcriptome analysis of fungicide-responsive gene expression profiles in two Penicillium italicum strains with different response to the sterol demethylation inhibitor (DMI) fungicide prochloraz - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Candidate Reference Genes for Gene Expression Studies Using RT-qPCR in Colletotrichum fructicola from Litchi [mdpi.com]
- 21. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 22. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming phytotoxicity of Mancozeb in sensitive plant species
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome Mancozeb phytotoxicity in sensitive plant species during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as a fungicide?
A1: this compound is a broad-spectrum, non-systemic, contact fungicide belonging to the ethylene bisdithiocarbamate (EBDC) chemical class.[1][2][3] Its primary fungicidal activity comes from its multi-site action, where it interferes with enzymes containing sulfhydryl groups, disrupting multiple biochemical processes within fungal cells, including those involved in ATP production.[4][5] Upon contact with water, this compound breaks down into its active toxicants, which inhibit spore germination on the plant surface.[6]
Q2: What is phytotoxicity, and what are the common symptoms associated with this compound application?
A2: Phytotoxicity refers to the adverse effects on plant growth and health caused by a chemical substance. With this compound, symptoms can vary depending on the plant species, application rate, and environmental conditions. Common symptoms include:
-
Leaf yellowing (chlorosis) or browning/tannish discoloration[2][7]
-
Irregular, sunken, or necrotic spots on leaves[7]
-
Leaf distortion, curling, or burning[8]
-
Stunted growth
-
Wilting[9]
-
In severe cases, leaf death and defoliation[7]
Q3: Which plant species are known to be particularly sensitive to this compound?
A3: While this compound is considered safe for a wide range of crops, several ornamental and vegetable species have shown sensitivity.[6] Documented sensitive plants include certain cultivars of marigold (Tagetes patula 'Lemondrop'), asters, begonias, gerberas, impatiens, and snapdragons.[7][8] It is crucial to either consult literature or perform a preliminary test, as sensitivity can be cultivar-specific.[10]
Q4: What is the underlying cellular mechanism of this compound-induced phytotoxicity?
A4: The phytotoxic effects of this compound are linked to its non-specific mode of action. The primary mechanism is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[11][12] This oxidative stress can lead to lipid peroxidation, damage to cellular membranes, and disruption of essential metabolic functions.[12] Studies in non-plant systems suggest that this compound can also activate stress-related signaling pathways like the MAPK pathway, leading to programmed cell death (apoptosis).[13]
Troubleshooting Guide
Q5: My plants exhibit leaf necrosis and stunting after this compound application. What could be the cause?
A5: This is a classic sign of phytotoxicity. Several factors, individually or in combination, could be responsible:
-
Incorrect Application Rate: The concentration used may have exceeded the tolerance level for the specific plant species. It is recommended to test various dosage levels, including those below and above the suggested commercial use, to establish the likelihood of phytotoxic effects.[14]
-
Environmental Stress: Applying this compound when plants are under stress from heat, drought, or cold can increase susceptibility. Applications should ideally occur between 60-85°F (15-29°C).[8]
-
Improper Tank Mixing: Co-application of this compound with certain other chemicals, such as some adjuvants, foliar fertilizers, or pesticides like Methidathion (in mangoes), can lead to phytotoxic reactions.[15] For example, mixing copper-based products with acidic ones can increase copper availability to toxic levels.[8]
-
Cultivar Sensitivity: The specific cultivar you are working with may be inherently sensitive to this compound, even at standard rates.[7][10]
Q6: How can I safely use this compound on a plant species with unknown sensitivity?
A6: A preliminary phytotoxicity test is essential before any large-scale application. Treat a small, representative group of healthy, well-established plants with the intended this compound concentration.[8] Include a control group treated only with water. Observe the plants for 7-10 days for any of the symptoms listed in Q2. For rigorous testing, it is recommended to apply the treatment three times at the labeled interval to check for cumulative effects.[8]
Q7: Can adjuvants be used to mitigate phytotoxicity?
A7: Yes, but with caution. Adjuvants can improve the efficacy of this compound by enhancing spray deposition, coverage, and rainfastness, potentially allowing for the use of a lower, less phytotoxic concentration.[15][16][17] However, some adjuvants, particularly certain surfactants or oils, can themselves cause phytotoxicity or increase the penetration of this compound into plant tissue, exacerbating damage.[18] It is critical to test any this compound-adjuvant combination on a small batch of plants before widespread use.
Quantitative Data Summary
Table 1: this compound Concentration and Observed Phytotoxic Effects in Allium cepa
| This compound Concentration (ppm) | Percentage of Phytotoxicity (P%)* | Survival Percentage (S%) |
| 0 (Control) | 0% | 100% |
| 10 | 39.31% | 86.66% |
| 150 | 87.50% | 23.33% |
| Data extracted from a study on Allium cepa seedlings, where P% reflects a composite measure of growth inhibition.[11] |
Table 2: Phytotoxicity of this compound on Marigold (Tagetes patula 'Lemondrop')
| Application Rate (g a.i./liter) | Application Timing | Observation |
| 2.45 (Recommended Rate) | 16 days after emergence | Damage observed on fully expanded leaves.[7] |
| 4.9 (2x Recommended Rate) | 16 days after emergence | Significant damage observed on fully expanded leaves.[7] |
| Damage included irregular, sunken, tannish areas, leading to leaf death within 7-10 days.[7] |
Visualized Workflows and Pathways
Caption: this compound's phytotoxicity mechanism.
Caption: Experimental workflow for phytotoxicity assessment.
Caption: Logical troubleshooting flow for phytotoxicity.
Experimental Protocols
Protocol 1: Standardized Phytotoxicity Assessment for this compound
This protocol provides a detailed methodology for evaluating the phytotoxicity of this compound on a sensitive or untested plant species.
1. Materials:
-
Test plants (at least 20): Healthy, uniform, and well-established in individual containers.[8]
-
This compound formulation (e.g., 80% Wettable Powder).
-
Distilled water.
-
Calibrated spray equipment (e.g., hand sprayer for small scale).[8]
-
Personal Protective Equipment (PPE).
-
Plant labels and markers.
-
Measurement tools (e.g., calipers, camera).
2. Experimental Setup:
-
Plant Selection: Choose plants that are not under any visible stress.[8]
-
Acclimatization: Allow plants to acclimate to the experimental growth conditions for at least one week prior to treatment.
-
Grouping: Randomly divide the plants into two groups: a "Control" group (at least 10 plants) and a "this compound Treatment" group (at least 10 plants).[8]
-
Labeling: Clearly label each plant with its group and a replicate number.[8]
3. Procedure:
-
Solution Preparation: Prepare the this compound spray solution at the desired concentration (e.g., the highest labeled rate for a conservative test).[8] Ensure the powder is fully suspended in the water.
-
Control Treatment: Lightly spray the "Control" group plants with only distilled water until foliage is wet but not dripping. This ensures any observed damage is not from the water application itself.[8]
-
This compound Treatment: Using the same method, spray the "this compound Treatment" group with the prepared solution. Ensure thorough and uniform coverage of all leaf surfaces.[8]
-
Drying and Incubation: Allow plants to dry completely before moving them. Maintain all plants under their normal, optimal growing conditions for the duration of the experiment.
-
Repeated Application (Optional but Recommended): For a more thorough assessment, re-apply the treatments at the recommended spray interval (e.g., weekly) for a total of three applications.[8]
4. Data Collection and Analysis:
-
Visual Assessment: Record observations daily for 10-14 days. Use a phytotoxicity rating scale (see example below) to score symptoms like chlorosis, necrosis, and deformation. Take high-quality photographs at the beginning and end of the trial for comparison.[8][19]
-
Phytotoxicity Rating Scale (0-5):
-
0 = No damage.
-
1 = Slight leaf discoloration or spotting (<10% of foliage affected).
-
2 = Moderate discoloration/necrosis (11-25% of foliage affected).
-
3 = Significant necrosis and/or slight stunting (26-50% of foliage affected).
-
4 = Severe necrosis and stunting (>50% of foliage affected).
-
5 = Plant death.[7]
-
-
-
Quantitative Measurement: At the end of the experiment, measure plant height and, if applicable, total leaf area or shoot dry weight.
-
Statistical Analysis: Compare the average phytotoxicity rating, height, and biomass between the control and treatment groups using an appropriate statistical test (e.g., t-test) to determine if the observed differences are significant.
References
- 1. This compound fungicide: instructions for use, composition, and application rates [harvesthub-en.decorexpro.com]
- 2. scispace.com [scispace.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. Toxicity of Mancozeb_Chemicalbook [chemicalbook.com]
- 5. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. journals.flvc.org [journals.flvc.org]
- 8. greenhousegrower.com [greenhousegrower.com]
- 9. imskolkata.org [imskolkata.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Phytotoxicity of pesticides this compound and chlorpyrifos: correlation with the antioxidative defence system in Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zjfm.journals.ekb.eg [zjfm.journals.ekb.eg]
- 13. Cytotoxicity of this compound on Sertoli-germ cell co-culture system: Role of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 15. genfarm.com.au [genfarm.com.au]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Adjuvants In Crop Protection | Greenlife | 2025 Update [greenlife.co.ke]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. ppqs.gov.in [ppqs.gov.in]
Analytical interference in the detection of Mancozeb and ETU
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding analytical interference in the detection of Mancozeb and its primary metabolite, ethylenethiourea (ETU).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and ETU.
Issue 1: Low or No Recovery of this compound
Question: I am not detecting this compound in my samples, or the recovery is very low. What are the possible causes and solutions?
Answer:
Low or no recovery of this compound is a frequent issue, primarily due to its inherent instability. This compound, a polymeric complex of manganese and zinc with ethylene bis-dithiocarbamate, is susceptible to degradation under various conditions.[1][2]
Troubleshooting Steps:
-
Sample Preparation and Handling:
-
Derivatization: this compound is highly unstable and requires derivatization to a more stable form, typically dimethyl ethylene bisdithiocarbamate (EBDC), for reproducible analysis.[1] Ensure that your derivatization protocol is optimized.
-
pH Control: this compound degrades under acidic conditions. During extraction, the pH of the solution should be maintained between 9.5 and 10.5.[3]
-
Fresh Solutions: Stock and fortification solutions of this compound should be prepared fresh and used immediately on the day of analysis due to its rapid hydrolysis.[1]
-
-
Analytical Method:
-
Method Selection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most reliable and precise technique for this compound analysis.[2]
-
Instrument Sensitivity: Confirm that the instrument has been properly calibrated and that the limit of detection (LOD) and limit of quantification (LOQ) are appropriate for the expected concentration range in your samples.
-
Logical Workflow for Troubleshooting Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Poor Peak Shape for ETU
Question: My chromatograms for ETU are showing significant peak tailing or splitting. What could be causing this?
Answer:
Poor peak shape for ETU can be attributed to several factors related to the chromatographic conditions and the sample matrix.
Troubleshooting Steps:
-
Column Issues:
-
Column Contamination: The column may be contaminated with matrix components. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
-
Column Degradation: If the column has been used extensively, the stationary phase may have degraded. This is more likely if operating at pH extremes.
-
-
Mobile Phase and Sample Solvent:
-
pH of Mobile Phase: The pH of the mobile phase can significantly impact the peak shape of polar compounds like ETU. Ensure the mobile phase is correctly prepared and buffered.
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.
-
-
Instrumental Problems:
-
Dead Volume: Check for any dead volume in the connections between the injector, column, and detector.
-
Injector Issues: A partially blocked injector port or a worn-out syringe can lead to poor peak shape.
-
Logical Diagram for Diagnosing Poor ETU Peak Shape
Caption: Diagnostic workflow for poor ETU peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference in this compound and ETU detection?
A1: The most significant sources of interference are:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound (as its derivative) and ETU in the mass spectrometer source, leading to inaccurate quantification.[4] This is particularly problematic in complex matrices like fruits, vegetables, and soil.[2][5]
-
Other Dithiocarbamates: Other dithiocarbamate fungicides (e.g., maneb, zineb, thiram) can also degrade to ETU or produce interfering compounds during analysis, especially in methods that rely on the conversion to carbon disulfide (CS₂).[6]
-
Sulfur-Containing Compounds: In biological samples, naturally occurring sulfur compounds can produce carbon disulfide, which can interfere with GC-based methods for total dithiocarbamate analysis.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for sample cleanup in pesticide residue analysis. It helps to remove many interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analytes of interest. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard (e.g., ETU-d4 for ETU analysis) is a highly effective way to correct for matrix effects and variations in instrument response.[1]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.
Q3: What are the key parameters to consider when developing a QuEChERS protocol for this compound and ETU?
A3: When developing a QuEChERS protocol, consider the following:
-
Sample Homogenization: Ensure the sample is thoroughly homogenized to obtain a representative subsample. For samples with low water content, the addition of water may be necessary.
-
Extraction Solvent: Acetonitrile is the most commonly used extraction solvent in QuEChERS.
-
Salts and Buffers: The choice of extraction salts (e.g., magnesium sulfate, sodium chloride) and buffers (e.g., citrate buffer) is crucial for efficient extraction and phase separation. The AOAC and EN QuEChERS methods specify different salt and buffer compositions.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: The type and amount of dSPE sorbent (e.g., PSA, C18, GCB) should be optimized based on the sample matrix to effectively remove interferences. For example, C18 is useful for removing lipids, while GCB is effective for removing pigments.
Q4: Can I analyze this compound directly by GC-MS?
A4: Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability. The common approach for dithiocarbamate analysis by GC-MS involves the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then measured.[7] However, this method is not specific to this compound and measures the total dithiocarbamate content.
Quantitative Data on Matrix Effects
The following table summarizes the observed matrix effects for this compound (as its dimethyl derivative) and ETU in various matrices, as reported in the literature. Matrix effect is calculated as: (Peak area in matrix / Peak area in solvent - 1) * 100%. A negative value indicates signal suppression, while a positive value indicates signal enhancement.
| Analyte | Matrix | Analytical Method | Matrix Effect (%) | Reference |
| This compound (as dimethyl-EBDC) | Soil | LC-MS/MS | Not significant | [8] |
| This compound (as dimethyl-EBDC) | Grapes | LC-MS/MS | Negative (suppression) | [2] |
| ETU | Mandarin | LC-MS/MS | Not specified, but good recovery achieved with internal standard | [1] |
| Various Pesticides | 24 Agricultural Commodities | LC-MS/MS | Varied, with both suppression and enhancement observed | [9] |
Experimental Protocols
1. LC-MS/MS Method for this compound and ETU in Mandarin [1]
-
Sample Preparation for this compound:
-
Extract the sample with an aqueous EDTA/methanol mixture.
-
Derivatize the sodium salt form of the analyte with iodomethane.
-
Clean up the extract using a C18 SPE cartridge.
-
-
Sample Preparation for ETU:
-
Extract the sample with dichloromethane.
-
Use ETU-d4 as an internal standard.
-
-
LC Conditions:
-
This compound: Capcellpak C18 column (5 µm, 2 x 50 mm).
-
ETU: Unison UK-C8 column (3 µm, 2 x 75 mm).
-
-
MS/MS Conditions:
-
Positive electrospray ionization (ESI) mode.
-
Ion Transitions:
-
This compound (as methylated derivative): m/z 241 > 134.1
-
ETU: m/z 107 > 48.2
-
-
2. QuEChERS Method (General Procedure) [10]
-
Step 1: Homogenization and Sampling: Homogenize the sample and weigh a representative portion (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Step 2: Addition of Extraction Solvent: Add the extraction solvent (typically acetonitrile) and any internal standards.
-
Step 3: Liquid Extraction: Shake vigorously for 1 minute.
-
Step 4: Buffering and Drying: Add the appropriate QuEChERS extraction salts and buffers.
-
Step 5: Extraction: Shake vigorously for 1 minute.
-
Step 6: Separation: Centrifuge to separate the organic and aqueous layers.
-
Step 7: Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing the appropriate sorbents.
-
Step 8: Separation: Vortex and centrifuge.
-
Step 9: Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
References
- 1. Residue analysis of this compound and its metabolites, ETU, in mandarin using LC-MS/MS [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a GC-MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.teledynetekmar.com [blog.teledynetekmar.com]
Improving the efficacy of Mancozeb with adjuvants and surfactants
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of the fungicide Mancozeb through the use of adjuvants and surfactants.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adding an adjuvant or surfactant to a this compound spray solution?
Adding an agricultural surfactant or adjuvant to a this compound solution is recommended to improve overall fungicide performance.[1] The primary benefits include achieving a more uniform spray deposit on the plant surface, increasing foliar redistribution, and enhancing the fungicide's retention on the leaves, especially during wet weather.[1][2] Adjuvants like stickers can increase the adhesion of the pesticide, improving rainfastness and slowing degradation.[3]
Q2: What are the main types of adjuvants compatible with this compound?
Several types of adjuvants can be used to enhance this compound's performance. These are broadly categorized as:
-
Surfactants (Surface-Active Agents): These are the most common and include spreaders or wetting agents that reduce the surface tension of spray droplets, allowing for better coverage.[3][4] They can be non-ionic, anionic, cationic, or amphoteric.[3] Non-ionic surfactants (NIS) are widely used due to their compatibility with a broad range of pesticides.[5]
-
Oils: Crop oils and emulsifiable oils can increase the coverage of the spray and aid in absorption into plant materials.[4]
-
Stickers: These adjuvants increase the adhesion of this compound to the leaf surface, significantly improving rainfastness.[2][3] Common sticking agents include pinene and latex.[2]
-
Deposition Aids: These improve the penetration of the spray into the plant canopy, ensuring that leaves lower down are also covered.[2]
Q3: How does water quality, particularly pH, affect this compound tank mixes?
Water quality is a critical factor. The stability of this compound is highly dependent on the pH of the spray solution. The fungicide degrades rapidly in alkaline conditions. For example, this compound's half-life is approximately 17 hours at a pH of 7 but only 34 hours at a pH of 9.[6] It is most stable in slightly acidic to neutral water (pH 5.5 to 7). It is advisable to test the pH of the water source and use a buffering agent if it is too alkaline.
Q4: Can I tank-mix this compound with other pesticides or fertilizers?
This compound is generally compatible with most insecticides, fungicides, and growth regulators.[6] However, tank mixing always carries risks of incompatibility, which can be physical (e.g., clumping, separation) or chemical (e.g., reduced efficacy, phytotoxicity).[7][8] For instance, tank-mixing this compound with copper-based products may cause phytotoxicity.[6] It is crucial to always perform a jar test before mixing large quantities in a spray tank.[9]
Troubleshooting Guides
Issue 1: Poor Disease Control After Application
| Possible Cause | Troubleshooting Steps |
| Poor Spray Coverage | Verify Spray Uniformity: Ensure spray application provides thorough coverage of all plant surfaces.[10] For contact fungicides like this compound, this is critical. Add a Spreader/Wetting Agent: Use a non-ionic surfactant (NIS) to reduce the surface tension of spray droplets, allowing them to spread more evenly across the leaf surface.[2][3] |
| Fungicide Wash-off | Check Weather Conditions: Avoid spraying if rain is expected within the same day.[11] Significant amounts of this compound can be washed off even with adjuvants present.[11] Incorporate a Sticker: Add a sticker adjuvant (e.g., pinene or latex-based) to the tank mix to improve adhesion to the leaf and enhance rainfastness.[2][3][12] |
| Degradation in Tank | Test Water pH: Measure the pH of your spray solution. If the pH is alkaline (above 7.0), this compound can degrade quickly.[6] Use a Buffer: Add a buffering or acidifying agent to the water to lower the pH to a more stable range (5.5 - 7.0) before adding this compound. |
Issue 2: Signs of Phytotoxicity (Crop Injury)
| Possible Cause | Troubleshooting Steps |
| Incorrect Adjuvant or Rate | Review Adjuvant Label: Ensure the selected adjuvant is appropriate for the target crop and that you are using it at the recommended rate. Using the wrong adjuvant or an excessive concentration can lead to crop injury.[3][4] Avoid Certain Mixtures: Be cautious when mixing this compound with emulsifiable concentrate (EC) formulations, as this can sometimes lead to phytotoxicity.[7] |
| Incompatible Tank Mix | Check for Known Incompatibilities: Do not tank-mix this compound with strongly alkaline materials like Bordeaux mixture or lime.[6] Tank-mixing with copper may also cause phytotoxicity on some crops.[6] Perform a Jar Test: Always conduct a jar test to check for physical and visual signs of incompatibility before any new tank mix application.[9] |
| Synergistic Effects | Evaluate Tank Mix Partners: An adjuvant might increase the uptake of a tank-mixed product to a level that becomes harmful to the crop.[8] If phytotoxicity occurs with a mix that was previously safe without an adjuvant, the adjuvant may be increasing penetration to a toxic level. Reduce the rate or select a different tank mix partner. |
Issue 3: Physical Incompatibility in the Spray Tank (Clumping, Foaming, Separation)
| Possible Cause | Troubleshooting Steps |
| Incorrect Mixing Order | Follow the Correct Sequence: The order in which products are added to the tank is critical. A common recommended order is to first add any buffering agents, then add different formulation types in sequence (e.g., wettable powders and water-dispersible granules first, followed by liquids and emulsifiable concentrates), with adjuvants often added last.[9] Ensure this compound is fully in suspension before adding other components.[13] |
| Poor Agitation | Ensure Continuous Agitation: Insufficient agitation can cause wettable powders like this compound to settle at the bottom of the tank.[9] Maintain adequate agitation throughout the mixing and spraying process. Manage Foaming: Excessive agitation can cause foaming, especially with certain surfactants.[4][9] If this occurs, use an anti-foaming agent.[4] |
| Water Quality Issues | Use Clean Water: Use clean water for your spray solution. Hard water can sometimes interfere with the suspension of certain formulations. |
Data Presentation: Adjuvant Impact on this compound Retention
The following table summarizes experimental data on the effect of two different adjuvants on this compound residue on potato leaves, with and without simulated rainfall. This illustrates how adjuvants can improve fungicide retention.
| Treatment (on Potato) | Spray Volume | Condition | This compound Residue (µg/cm²) |
| This compound (Tridex) alone | 250 L/ha | No Rain | Value Not Specified |
| This compound + Bond | 250 L/ha | No Rain | No significant difference from this compound alone |
| This compound + Indostick | 250 L/ha | No Rain | No significant difference from this compound alone |
| This compound (Tridex) alone | 750 L/ha | No Rain | Value Not Specified |
| This compound + Bond | 750 L/ha | No Rain | Significantly more residue than this compound alone |
| This compound + Indostick | 750 L/ha | No Rain | No significant difference from this compound alone |
| This compound (Tridex) alone | 750 L/ha | Rain Simulation | Value Not Specified |
| This compound + Bond | 750 L/ha | Rain Simulation | Significantly more residue than this compound alone |
| This compound + Indostick | 750 L/ha | Rain Simulation | Slightly more residue than this compound alone |
Data synthesized from a study by WUR eDepot.[11] The study found that under rainy conditions, the adjuvant 'Bond' performed better than 'Indostick' in terms of this compound retention on potato leaves.[11]
Experimental Protocols
Protocol 1: Jar Test for Tank-Mix Physical Compatibility
Objective: To visually assess the physical compatibility of a proposed tank mix of this compound, adjuvants, and other pesticides before mixing in a large spray tank.[8][9]
Materials:
-
A clean, clear glass jar with a lid (1-quart or 1-liter)
-
Water from the same source that will be used for the actual application
-
Pipettes or measuring cylinders for accurate measurement of each component
-
All products to be mixed (this compound, adjuvants, other pesticides) in the correct proportions for the final spray volume.
Methodology:
-
Fill the jar halfway with the source water.
-
Add any water conditioners or buffering agents first and shake well.
-
Add the tank-mix components one at a time, in the proper mixing order (e.g., wettable powders like this compound first). Shake the jar to mix after each addition.
-
Use proportions representative of your final spray tank. For example, if your rate is 2 lbs of this compound per 100 gallons of water, and you are using a 1-quart jar, you would add a proportionally tiny, measured amount.
-
After adding all components, fill the jar the rest of the way with water, cap it, and shake vigorously for 30 seconds.
-
Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Precipitation: Solids settling at the bottom.
-
Flocculation: Clumping or cottage-cheese-like formations.
-
Phase Separation: Layers forming, indicating the products are not mixing.
-
Excessive Foaming.
-
-
If any of these signs appear, the mixture is physically incompatible and should not be used.
Protocol 2: Evaluating Rainfastness of this compound + Adjuvant Formulations
Objective: To quantify the retention of this compound on a leaf surface after a simulated rainfall event when combined with different adjuvants.
Materials:
-
This compound formulation
-
Selected adjuvants (e.g., sticker, spreader-sticker)
-
Laboratory spray chamber for uniform application
-
Laboratory rain simulator with adjustable intensity and duration[14]
-
Leaf washing equipment (beakers, solvent like methanol or acetonitrile)
-
Analytical instrument for quantifying this compound (e.g., HPLC or LC-MS/MS)
-
Control plants (sprayed but not subjected to rain)
Methodology:
-
Plant Preparation: Grow plants to a consistent developmental stage.
-
Spray Application: Prepare the this compound and adjuvant solutions according to desired concentrations. Apply the solution to the plants in a spray chamber to ensure a uniform deposit. Leave a set of control plants for each formulation that will not be exposed to rain.
-
Drying Time: Allow the spray deposit to dry on the leaves for a specified period (e.g., 2 hours).[14]
-
Rain Simulation: Place the treated plants in the rain simulator. Apply a standardized amount and intensity of "rain" (e.g., 5 mm of rain at an intensity of 5 mm/h).[14]
-
Sample Collection: After the rain simulation, carefully excise a standard number of leaves (or leaf discs of a known area) from both the rain-exposed and non-rained control plants.
-
Extraction: Wash the collected leaves in a known volume of an appropriate solvent to extract the this compound residue from the leaf surface.
-
Quantification: Analyze the solvent using an appropriate analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound retained on the rain-exposed leaves compared to the non-rained control leaves for each adjuvant formulation.
-
% Retention = (Amount on Rained Leaf / Amount on Control Leaf) * 100
-
-
Comparison: Compare the % retention across different adjuvant treatments to determine which provides the best rainfastness.
Visualizations
Caption: Workflow for ensuring tank-mix compatibility and proper mixing order.
Caption: Key factors influencing the field efficacy of this compound with adjuvants.
Caption: Experimental workflow for evaluating adjuvant impact on rainfastness.
References
- 1. domyown.com [domyown.com]
- 2. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 3. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 4. Increasing Pesticide Effectiveness With Adjuvants - Citrus Industry Magazine [citrusindustry.net]
- 5. fbn.com [fbn.com]
- 6. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 7. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 8. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 9. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 10. 4farmers.com.au [4farmers.com.au]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. genfarm.com.au [genfarm.com.au]
- 14. cuvillier.de [cuvillier.de]
Technical Support Center: Fungicide Cross-Resistance Studies Involving Mancozeb
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating cross-resistance between the multi-site fungicide Mancozeb and other single-site fungicide classes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound, and why is it considered low-risk for resistance development?
A1: this compound is a multi-site contact fungicide belonging to the dithiocarbamate chemical class, classified under FRAC (Fungicide Resistance Action Committee) Group M3.[1] Its mode of action involves interfering with multiple biochemical processes within fungal cells. It achieves this by reacting with and inactivating the sulfhydryl (SH) groups of various amino acids and enzymes in the fungal cell cytoplasm and mitochondria.[1][2] This disruption affects critical functions like lipid metabolism, respiration, and the production of ATP.[3] Because this compound acts on numerous sites simultaneously, a fungus would need to develop multiple mutations to overcome its effects, making the risk of resistance development extremely low.[1][4]
Q2: Is there evidence of cross-resistance between this compound and single-site fungicides like QoIs, DMIs, or SDHIs?
A2: Due to its multi-site mode of action, there is generally no cross-resistance between this compound and single-site fungicide classes.[4] Cross-resistance occurs when a single genetic mutation in a pathogen confers resistance to multiple fungicides that share a common target site. For example, a mutation in the cytochrome b gene can lead to resistance to all QoI (Strobilurin) fungicides.[5] Since this compound's targets are numerous and different from those of single-site fungicides, a pathogen resistant to a DMI, QoI, or SDHI fungicide will typically remain sensitive to this compound. This is why this compound is a valuable partner in tank mixes and rotation programs to manage resistance to at-risk fungicides.[1][4][6]
Q3: My fungal isolate appears resistant to both this compound and a DMI fungicide in our assays. Is this cross-resistance?
A3: This is more likely a case of multiple resistance , not cross-resistance. Multiple resistance is when a single fungal isolate possesses two or more distinct mechanisms of resistance to fungicides with different modes of action.[7] For instance, the isolate may have a mutation in the CYP51 gene conferring DMI resistance, and a separate, unrelated mechanism that provides tolerance to this compound. While resistance to this compound is rare, reduced sensitivity has been documented in some pathogen populations under high selection pressure. A study on Colletotrichum spp. causing anthracnose, for example, found isolates that were resistant to both benzimidazoles (a single-site fungicide) and this compound.[8]
Q4: How can I be sure my experimental results indicating reduced sensitivity to this compound are accurate?
A4: Several factors can influence the outcome of in vitro sensitivity assays. Ensure the following:
-
Media Composition: The type of growth medium (e.g., Potato Dextrose Agar) can sometimes interact with the fungicide. Ensure you are using a standardized and appropriate medium for your test organism.
-
Fungicide Preparation: this compound is a contact fungicide and is insoluble in water.[1] Ensure your stock solutions are prepared correctly (often using a solvent like DMSO) and that the final concentration in the agar is accurate and homogenously distributed.
-
Inoculum: Use a standardized inoculum, such as a mycelial plug of a specific size taken from the active edge of a young culture, to ensure consistent results.
-
Control Plates: Always include control plates with no fungicide and, if applicable, solvent-only controls to ensure the solvent itself is not inhibiting fungal growth.
-
Baseline Sensitivity: Compare your results to a known sensitive or "wild-type" isolate of the same fungal species. Without a baseline, it is difficult to definitively classify an isolate as resistant.
Q5: What is the difference between a mycelial growth assay and a spore germination assay for testing fungicide sensitivity?
A5:
-
Mycelial Growth Assay: This method measures the inhibitory effect of a fungicide on the vegetative growth of the fungus. A mycelial plug is placed on fungicide-amended agar, and the radial growth of the colony is measured over time.[9] This assay is suitable for most filamentous fungi and for fungicides that primarily inhibit mycelial development.
-
Spore Germination Assay: This technique assesses the fungicide's ability to prevent fungal spores from germinating and forming a germ tube.[10][11][12] This is particularly relevant for fungicides that act at the very early stages of infection and for pathogens where spore germination is a critical step in disease establishment. Some fungicides, like QoIs, are potent inhibitors of spore germination.[13]
Troubleshooting Guide for Fungicide Sensitivity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No fungal growth on control plates | Contaminated media, non-viable fungal culture, incorrect incubation conditions. | 1. Check media for contamination. 2. Re-culture the fungus from a stock culture to ensure viability. 3. Verify incubator temperature and humidity are optimal for the fungal species. |
| Inconsistent growth across replicate plates | Inconsistent inoculum size, uneven distribution of fungicide in media, variable incubation conditions. | 1. Use a sterile cork borer for consistent mycelial plug size. 2. Ensure the fungicide-amended agar is thoroughly mixed before pouring plates. 3. Check for temperature gradients within the incubator. |
| Precipitation of fungicide in media | Poor solubility of the fungicide in the agar. | 1. Ensure the stock solution is fully dissolved in the appropriate solvent before adding to the molten agar. 2. Add the fungicide stock to the agar when it has cooled to a manageable temperature (e.g., 45-50°C) to prevent heat degradation, but before it solidifies. Mix well. |
| EC50 values are unexpectedly high for a known sensitive isolate | Fungicide degradation, incorrect concentration calculations, experimental error. | 1. Use a fresh stock of the fungicide. 2. Double-check all calculations for stock solution and dilutions. 3. Repeat the experiment, paying close attention to each step of the protocol. |
| EC50 values vary significantly between experiments | Variation in fungal culture age, media batches, or incubation time. | 1. Standardize the age of the fungal culture used for inoculation. 2. Prepare a large batch of media for all experiments if possible, or perform quality control on each new batch. 3. Measure colony diameters at consistent time points post-inoculation. |
Quantitative Data Summary
The following table summarizes representative EC50 values (the concentration of fungicide required to inhibit 50% of fungal growth or germination) from various studies. Note that values can vary significantly based on the fungal isolate, experimental conditions, and assay type (mycelial growth vs. spore germination).
| Fungus | Fungicide Class | Fungicide | Mean EC50 (µg/mL) | Resistance Classification | Reference |
| Phytophthora infestans | Dithiocarbamate (M3) | This compound | 1.61 - 4.22 | Sensitive | [12] |
| Phytophthora infestans | Phenylamide (PA) | Metalaxyl | >100 | Resistant Strain | [14] |
| Phytophthora palmivora | Dithiocarbamate (M3) | This compound | ~2.0 - 5.0 | Sensitive | [15] |
| Alternaria solani | Dithiocarbamate (M3) | This compound | 1500 (for 86.4% inhibition) | Sensitive | [16] |
| Alternaria alternata | Dithiocarbamate (M3) | This compound | 14.66 | Sensitive | [17] |
| Alternaria alternata | Phenylpyrrole (PP) | Fludioxonil | 0.35 | Sensitive | [17] |
| Alternaria alternata | DMI | Prochloraz | 2.24 | Sensitive | [17] |
| Colletotrichum gloeosporioides | Benzimidazole | Carbendazim | >500 | Resistant | [3] |
| Colletotrichum gloeosporioides | QoI (Strobilurin) | Azoxystrobin | >500 | Resistant | [3] |
| Colletotrichum siamense | DMI | Prochloraz | 0.239 | Sensitive | [11] |
Key Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay
This protocol is adapted from standard laboratory procedures for determining fungicide sensitivity.[9][18]
1. Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Technical grade fungicide (e.g., this compound, Tebuconazole)
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Sterile cork borer (5-7 mm diameter)
-
Incubator set to the optimal temperature for the fungus
2. Preparation of Fungicide Stock Solution:
-
Accurately weigh the technical grade fungicide.
-
Dissolve it in a minimal amount of the appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure it is completely dissolved.
-
Perform serial dilutions from this stock solution with sterile distilled water to create a range of working concentrations.
3. Preparation of Fungicide-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the molten agar to cool in a water bath to approximately 45-50°C.
-
Add the required volume of each fungicide working solution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the volume of solvent added is minimal (typically <1% of the total media volume) and consistent across all concentrations.
-
Prepare a control plate medium by adding only the solvent at the same concentration used for the highest fungicide dose.
-
Thoroughly mix the amended agar and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.
4. Inoculation and Incubation:
-
Using a sterile cork borer, take a mycelial plug from the actively growing edge of a 5-7 day old culture of the fungal isolate.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate and the control plates.
-
Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the pathogen.
5. Data Collection and Analysis:
-
When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter of all treatments. Take two perpendicular measurements for each colony and calculate the mean.
-
Calculate the Percentage Inhibition of Radial Growth (PIRG) for each concentration using the formula: PIRG (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
Determine the EC50 value by performing a probit analysis or logarithmic regression of the inhibition percentages against the logarithm of the fungicide concentrations.
Visualizations (Graphviz DOT Language)
Logical Relationship: Cross-Resistance vs. Multiple Resistance
Caption: Cross-resistance vs. Multiple resistance mechanisms.
Experimental Workflow: Mycelial Growth Inhibition Assay
Caption: Workflow for a fungicide sensitivity assay.
Signaling Pathway: Single-Site vs. Multi-Site Action
Caption: Single-site vs. Multi-site fungicide action.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. This compound + Metalaxyl WP | Ebdc Mixtures & Formulations [indofil.com]
- 3. Sensitivity of Colletotrichum gloeosporioides species complex (CGSC) isolated from strawberry in Taiwan to benzimidazole and strobilurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. ndsu.edu [ndsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. apsnet.org [apsnet.org]
- 15. researchgate.net [researchgate.net]
- 16. phytojournal.com [phytojournal.com]
- 17. Comparison and Analysis of Resistance Differences in Alternaria alternata from Fungicides with Three Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Impact of environmental conditions on Mancozeb degradation rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of environmental conditions on Mancozeb degradation rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that influence the degradation rate of this compound?
A1: The degradation of this compound is primarily influenced by several environmental factors, including:
-
pH: this compound is unstable in aqueous solutions, and its degradation rate is pH-dependent. It degrades more rapidly in acidic and neutral conditions compared to alkaline conditions.[1][2][3]
-
Temperature: Higher temperatures generally accelerate the degradation of this compound.[1][2][4][5][6]
-
Moisture: In soil, moisture levels can affect persistence. Some studies suggest that wilting coefficient levels favor persistence more than saturation or field capacity.[7]
-
UV Light (Photodegradation): Exposure to UV light can significantly increase the degradation rate of this compound.[2][3][4][8]
-
Microbial Activity: In soil, microbial degradation plays a role in the breakdown of this compound and its metabolites.[5][9][10]
Q2: What are the major degradation products of this compound?
A2: The main degradation products of this compound are ethylenethiourea (ETU), ethyleneurea (EU), and ethylene bis-isothiocyanate sulfide (EBIS).[1][9][11] ETU is of particular concern due to its toxicological properties.[1][4] The formation of these products is also influenced by environmental conditions.[1]
Q3: How can I prepare a stable this compound standard solution for my experiments?
A3: Due to its instability in aqueous solutions, preparing and storing this compound standards requires care. To minimize degradation:
-
Prepare stock solutions in a solvent where this compound has better stability, such as a 50:50 isopropanol/water mixture.[12]
-
For working solutions in aqueous buffers, prepare them fresh before each experiment.
-
Store stock solutions at low temperatures (e.g., 4°C) in the dark to slow down degradation.[12]
-
Consider the pH of your solvent. Alkaline conditions (pH 9.0) have been shown to provide relatively greater stability compared to acidic or neutral pH.[1]
Q4: What analytical methods are suitable for quantifying this compound and its degradation products?
A4: The analysis of this compound is challenging due to its polymeric nature and low solubility. The most common approach involves its acid hydrolysis to carbon disulfide (CS₂), which is then quantified. For the analysis of its degradation products like ETU, more specific methods are used:
-
This compound: The carbon disulfide evolution method is a widely accepted technique.[13][14] This involves acid digestion of the sample to release CS₂, which is then trapped and measured, often by gas chromatography (GC).[14][15][16]
-
ETU and other metabolites: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of ETU and other degradation products in various matrices, including soil and water.[12] Gas chromatography with a flame photometric detector (FPD) in sulfur mode can also be used.[15]
Troubleshooting Guides
Problem 1: My this compound standard solution shows rapid degradation even during preparation.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | This compound is highly unstable in purely aqueous solutions. Prepare stock solutions in a mixed solvent system like 50:50 isopropanol/water for better stability.[12] |
| High temperature | Prepare solutions at room temperature and avoid heating. Store stock solutions at refrigerated temperatures (around 4°C).[12] |
| Light exposure | Protect your solutions from light by using amber vials or covering them with aluminum foil.[2][3] |
| Incorrect pH | If using a buffered solution, consider preparing it at a slightly alkaline pH (e.g., pH 9) where this compound exhibits greater stability.[1] |
Problem 2: I am observing inconsistent degradation rates in my soil experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent soil moisture | Ensure that the moisture content of your soil samples is uniform and controlled throughout the experiment. Different moisture levels can significantly impact degradation rates.[7] |
| Variable soil pH | Measure and record the pH of your soil samples. This compound persistence is favored in alkaline soils compared to acidic soils.[7] |
| Non-homogenous application | Ensure that the this compound is thoroughly and evenly mixed with the soil to avoid "hot spots" of high concentration. |
| Fluctuations in incubation temperature | Maintain a constant and controlled temperature during the incubation period. Temperature has a significant effect on degradation kinetics.[6] |
Problem 3: I am detecting high levels of Ethylenethiourea (ETU) in my samples immediately after this compound application.
| Possible Cause | Troubleshooting Step |
| Degradation in the formulation | The commercial this compound formulation used may already contain ETU as an impurity, which can form during storage, especially at elevated temperatures and humidity.[17][18] Analyze a sample of the formulation itself. |
| Rapid degradation post-application | Certain conditions, such as acidic pH, high temperature, and the presence of light, can lead to very rapid conversion of this compound to ETU.[2][3] |
| Analytical interference | Rule out any potential interferences in your analytical method that might be misidentified as ETU. |
Data Presentation
Table 1: Half-life (DT₅₀) of this compound under Different Hydrolysis Conditions
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 5.0 | 30 | Unstable | [1] |
| 7.0 | 30 | Unstable | [1] |
| 9.0 | 30 | 43.61 hours | [1] |
| 5.0 | Not Specified | < 1 day | [11] |
| 7.0 | Not Specified | < 1 day | [11] |
| 9.0 | Not Specified | < 1 day | [11] |
| 5.0 | Not Specified | 20 days | [19] |
| 7.0 | Not Specified | 17 hours | [19] |
| 9.0 | Not Specified | 34 hours | [19] |
Table 2: Half-life (DT₅₀) of this compound and its Metabolites in Soil
| Compound | Soil Condition | Half-life (DT₅₀) | Reference |
| This compound | Aerobic | < 2 days | [11] |
| This compound | Anaerobic | < 8 days | [11] |
| This compound | Field | 1 - 7 days | [11] |
| This compound | Silty Clay Loam | 2.9 days | [17][20] |
| Ethylenethiourea (ETU) | Silty Clay Loam | 2.5 days | [17][20] |
| Ethyleneurea (EU) | Silty Clay Loam | 4.8 days | [17][20] |
Experimental Protocols
1. Protocol for Determining this compound Hydrolysis Rate
This protocol is a general guideline for studying the hydrolysis of this compound at different pH and temperature conditions.
-
Materials:
-
This compound analytical standard
-
Sterile aqueous buffer solutions (e.g., pH 5, 7, and 9)
-
Temperature-controlled incubator/water bath
-
Amber glass vials with screw caps
-
Analytical instruments (LC-MS/MS or GC)
-
Quenching solution (if necessary to stop degradation before analysis)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 isopropanol/water).
-
In separate amber vials, add the appropriate buffer solution.
-
Fortify the buffer solutions with the this compound stock solution to achieve the desired initial concentration.
-
Tightly cap the vials and place them in incubators set at the desired temperatures (e.g., 25°C and 40°C).
-
Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, immediately analyze the samples or quench the reaction and store them under appropriate conditions (e.g., freezing) until analysis.
-
Analyze the concentration of this compound and its degradation products (ETU, EU) using a validated analytical method.
-
Calculate the degradation rate and half-life (DT₅₀) using first-order kinetics.
-
2. Protocol for this compound Residue Analysis in Soil by CS₂ Evolution
This protocol outlines the general steps for the determination of this compound residues in soil.
-
Materials:
-
Soil sample
-
Digestion apparatus (round bottom flask, condenser, heating mantle)
-
Trapping solution (e.g., a solution to form a copper complex with CS₂)
-
Stannous chloride (SnCl₂) solution in hydrochloric acid (HCl)
-
Gas chromatograph (GC) with a suitable detector (e.g., FPD or ECD)
-
-
Procedure:
-
Weigh a representative subsample of the soil into the digestion flask.
-
Add the SnCl₂/HCl solution to the flask to initiate the acid hydrolysis of this compound to CS₂.
-
Heat the mixture under reflux to drive the evolved CS₂ into the trapping solution.
-
After a specified digestion time, collect the trapping solution containing the CS₂ derivative.
-
Inject an aliquot of the trapping solution into the GC for quantification of the CS₂.
-
Calculate the concentration of this compound in the original soil sample based on the amount of CS₂ detected and the stoichiometry of the reaction.
-
Mandatory Visualizations
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of hydrochemistry variables on the half-life of this compound and on the hazard index associated to the sum of this compound and ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ciechem.com [ciechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Characterization of this compound Degradation for Wastewater Treatment Using a Sensor Based on Poly (3,4-ethylenedioxythiophene) (PEDOT) Modified with Carbon Nanotubes and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 10. Impact of Fungicide this compound at Different Application Rates on Soil Microbial Populations, Soil Biological Processes, and Enzyme Activities in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fungiresistance.com [fungiresistance.com]
- 12. epa.gov [epa.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. cipac.org [cipac.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Fungicide Resistance to Mancozeb
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the multi-site fungicide, Mancozeb. Our goal is to provide the necessary information to conduct experiments effectively and mitigate the development of fungicide resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and why is resistance development considered low risk?
This compound is a multi-site contact fungicide belonging to the dithiocarbamate chemical class.[1][2] Its primary mode of action involves the non-specific inhibition of numerous enzymes within fungal cells by reacting with sulfhydryl (-SH) groups of amino acids.[1][2] This disrupts various biochemical processes essential for fungal cell survival, including lipid metabolism, respiration, and the production of adenosine triphosphate (ATP).[1] Because this compound acts on multiple metabolic pathways simultaneously, it is classified by the Fungicide Resistance Action Committee (FRAC) under code M03, indicating a low risk of resistance development.[1][2] For a fungus to develop resistance, it would need to undergo multiple simultaneous mutations to alter all the targeted enzymes, which is a rare and evolutionarily unfavorable event.
Q2: What are the primary strategies to mitigate the development of resistance to fungicides in general, and how do they apply to this compound?
While this compound has a low intrinsic resistance risk, employing good resistance management practices is crucial for its long-term efficacy and for protecting other fungicides used in rotation. Key strategies include:
-
Tank Mixing: Combining this compound with a single-site fungicide in a tank mix is a primary strategy.[2] This exposes the fungal population to two different modes of action, making it significantly more difficult for resistant individuals to survive.
-
Fungicide Rotation: Alternating applications of this compound with fungicides from different FRAC groups prevents the repeated selection pressure that can lead to resistance to the partner fungicide.
-
Integrated Pest Management (IPM): Incorporating non-chemical control methods such as using resistant crop varieties, proper sanitation, and managing environmental conditions can reduce the overall reliance on fungicides, thereby lowering the selection pressure for resistance.
Q3: We are observing reduced efficacy of this compound in our experiments. What could be the potential reasons other than resistance?
Given the low probability of this compound resistance, reduced efficacy is more likely due to other factors:
-
Improper Application: Insufficient coverage of plant surfaces can lead to poor disease control. As a contact fungicide, this compound must be applied thoroughly to protect the plant.
-
Incorrect Timing: this compound is a protectant fungicide and must be applied before fungal spores germinate and infect the plant. Curative applications after infection has occurred will be ineffective.
-
Environmental Factors: Heavy rainfall can wash off the fungicide from plant surfaces. The environmental persistence of this compound is also a factor to consider.
-
Incorrect Diagnosis: The pathogen affecting the crop may not be susceptible to this compound. Proper identification of the fungal species is critical.
-
Sub-lethal Dosing: Using concentrations of this compound that are too low may not provide adequate control.
Troubleshooting Guides
Problem: Inconsistent results in in-vitro fungicide sensitivity assays.
| Potential Cause | Troubleshooting Step |
| Uneven fungicide distribution in agar | Ensure the fungicide stock solution is thoroughly mixed with the molten agar before pouring plates. Allow the agar to cool to around 45-50°C to prevent fungicide degradation while ensuring it remains liquid for even mixing. |
| Variable inoculum size | Standardize the inoculum by using a specific size of mycelial plug or by preparing a spore suspension and adjusting its concentration using a hemocytometer. |
| Contamination of fungal cultures | Use sterile techniques throughout the experimental process. Regularly check the purity of your fungal isolates. |
| Solvent effects on fungal growth | If using a solvent to dissolve this compound, run a control with the solvent alone at the same concentration used in the experimental plates to ensure it does not inhibit fungal growth. |
| Inappropriate incubation conditions | Ensure consistent temperature and humidity during the incubation period as these can affect fungal growth rates. |
Problem: High variability in EC50 values between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent plate reading times | Measure the colony diameter or absorbance at the same time point for all replicates and experiments. |
| Subjectivity in measuring colony diameter | Use a digital caliper for more precise measurements. If possible, have the same person perform all measurements to reduce inter-individual variability. |
| Edge effects in microtiter plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microtiter plate, or fill them with sterile water. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of fungicide solutions and inoculum. |
Quantitative Data on Fungicide Resistance Risk
Due to its multi-site mode of action, documented cases of field resistance to this compound are extremely rare. The following table provides a comparative overview of the resistance risk for different fungicide classes to illustrate the low-risk nature of this compound.
| Fungicide Class (FRAC Group) | Mode of Action | Resistance Risk | Mechanism of Resistance |
| Dithiocarbamates (this compound, M03) | Multi-site contact activity | Low | Multiple gene mutations required (rare) |
| Strobilurins (QoIs, 11) | Single-site: Respiration inhibition | High | Single gene mutation in the cytochrome b gene |
| Benzimidazoles (MBCs, 1) | Single-site: β-tubulin assembly inhibition | High | Single gene mutation in the β-tubulin gene |
| Triazoles (DMIs, 3) | Single-site: Sterol biosynthesis inhibition | Medium to High | Accumulation of multiple mutations or overexpression of the target enzyme |
Experimental Protocols
Protocol 1: In-Vitro Fungicide Sensitivity Testing using the Agar Dilution Method
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a fungal isolate by 50% (EC50).
Materials:
-
Pure culture of the fungal isolate
-
Potato Dextrose Agar (PDA)
-
Technical grade this compound
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile scalpel or cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare Fungicide Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in sterile distilled water. Note: this compound has low water solubility; ensure it is a fine, homogenous suspension. Sonication may be required.
-
-
Prepare Fungicide-Amended Media:
-
Autoclave PDA and cool it to 45-50°C in a water bath.
-
Prepare a series of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 ppm) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing.
-
Pour approximately 20 ml of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
From the growing edge of a 7-10 day old fungal culture, take 5 mm mycelial plugs using a sterile cork borer or scalpel.
-
Place a single mycelial plug in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter (in two perpendicular directions) of each plate daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and performing a probit or logistic regression analysis.
-
Protocol 2: Biochemical Assay for Glutathione Reductase Activity
Objective: To assess the impact of this compound on the activity of glutathione reductase, a key enzyme in the fungal antioxidant defense system.
Materials:
-
Fungal mycelium
-
Phosphate buffer (pH 7.5)
-
NADPH
-
Oxidized glutathione (GSSG)
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare Fungal Cell Lysate:
-
Grow the fungus in liquid culture with and without sub-lethal concentrations of this compound.
-
Harvest the mycelium by filtration and wash with phosphate buffer.
-
Grind the mycelium in liquid nitrogen and resuspend in phosphate buffer to prepare a cell-free extract by centrifugation.
-
-
Enzyme Assay:
-
The assay mixture should contain phosphate buffer, NADPH, GSSG, and the fungal cell lysate.
-
Initiate the reaction by adding GSSG.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the specific activity of glutathione reductase (units per mg of protein).
-
Compare the enzyme activity in this compound-treated and untreated samples to determine the inhibitory effect.
-
Visualizations
Caption: Multi-site mode of action of this compound.
Caption: Experimental workflow for agar dilution sensitivity assay.
Caption: Fungal oxidative stress response to this compound.
References
Validation & Comparative
New Mancozeb Formulations Demonstrate Enhanced Efficacy Against Fungal Pathogens
For Immediate Publication
[City, State] – [Date] – In response to the growing challenge of fungal resistance, recent advancements in mancozeb formulations are showing significant promise in enhancing fungicidal efficacy. These new formulations, particularly those utilizing nanotechnology for controlled release, are demonstrating superior performance compared to conventional this compound products in pre-clinical and field studies. This guide provides a comparative analysis of these novel formulations against traditional alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a multi-site inhibitor fungicide, has long been a staple in disease management due to its low risk of resistance development.[1] Its mechanism of action involves the inactivation of sulfhydryl groups in amino acids and enzymes within fungal cells, leading to the disruption of critical processes like lipid metabolism, respiration, and ATP production.[2][3] This broad-spectrum activity makes it a valuable tool in agriculture. However, the push for more efficient and environmentally benign solutions has driven the development of innovative formulations.
Comparative Efficacy of New this compound Formulations
Recent studies have focused on developing controlled-release (CR) nano-formulations of this compound to improve its bioefficacy and sustainability. These formulations are designed to provide a prolonged release of the active ingredient, thereby maintaining an effective concentration for a longer duration and potentially reducing the required dosage.
In Vitro Bioefficacy
A study on polyethylene glycol (PEG)-based CR nano-formulations of this compound demonstrated significantly improved efficacy against key phytopathogenic fungi compared to commercial wettable powder (WP) and suspension concentrate (SC) formulations. The effective dose for 50% inhibition (ED50) was notably lower for the nano-formulations.
| Formulation | ED50 (mg L-1) vs. Alternaria solani | ED50 (mg L-1) vs. Sclerotium rolfsii |
| CR Nano-formulation 1 (PEG-600, octyl chain) | 1.31 | 1.60 |
| CR Nano-formulation 2 (PEG-1000, hexadecyl chain) | 2.79 | 3.14 |
| Commercial this compound 75% WP | >3.00 (implied) | >3.00 (implied) |
| Commercial this compound 42% SC | >3.00 (implied) | >3.00 (implied) |
| Data synthesized from a 2016 study on eco-friendly PEG-based controlled release nano-formulations of this compound.[2] |
In Vivo Disease Control
Field trials and pot-house experiments have further substantiated the enhanced performance of these new formulations. This compound-loaded guar gum nanoemulsions, for instance, have shown comparable or even superior disease control efficacy in tomato and potato plants compared to commercial this compound.
| Treatment | Disease | Disease Control Efficacy (%) |
| This compound-loaded Nanoemulsion | Early Blight (Tomato) | 68.5 ± 1.9 |
| Commercial this compound | Early Blight (Tomato) | Not specified, but nanoemulsion is stated as comparable or higher |
| This compound-loaded Nanoemulsion | Leaf Spot (Tomato) | 67.7 ± 0.5 |
| Commercial this compound | Leaf Spot (Tomato) | Not specified, but nanoemulsion is stated as comparable or higher |
| This compound-loaded Nanoemulsion | Early Blight (Potato) | 70.4 ± 2.2 |
| Commercial this compound | Early Blight (Potato) | Not specified, but nanoemulsion is stated as comparable or higher |
| This compound-loaded Nanoemulsion | Stem Rot (Potato) | 67.5 ± 2.3 |
| Commercial this compound | Stem Rot (Potato) | Not specified, but nanoemulsion is stated as comparable or higher |
| Data from a 2023 study on this compound-loaded guar gum nanoemulsions. |
Experimental Protocols
The validation of these new formulations relies on standardized and rigorous experimental methodologies. Below are detailed protocols for the key in vitro and in vivo experiments cited.
In Vitro Bioefficacy Evaluation: Poisoned Food Technique
This method is utilized to determine the fungitoxicity of the tested compounds against pure cultures of fungi.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it in an autoclave.
-
Incorporation of Test Compound: While the PDA is in a molten state, add the desired concentration of the this compound formulation to be tested. For nano-formulations, this would be a suspension of the nanoparticles. A control set is prepared with PDA medium without any fungicide.
-
Plating: Pour approximately 20 ml of the poisoned medium into sterilized Petri plates and allow it to solidify.
-
Inoculation: Place a 5mm mycelial disc, taken from the periphery of a 7-day-old fungal culture, at the center of each Petri plate.
-
Incubation: Incubate the inoculated plates at a suitable temperature (e.g., 27°C) for a specified period (e.g., 3-7 days), or until the fungal growth in the control plate reaches the periphery.
-
Data Collection: Measure the radial growth of the fungal colony in millimeters.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) x 100 Where, C = Average increase in mycelial growth in control plates, and T = Average increase in mycelial growth in treated plates.
-
ED50 Determination: To determine the ED50 value, test a range of concentrations and use probit analysis to calculate the concentration that inhibits 50% of the mycelial growth.
In Vivo Efficacy Evaluation: Field Trial for Potato Early Blight (Alternaria solani)
This protocol outlines the methodology for assessing the efficacy of fungicide formulations under field conditions.
-
Experimental Design: The trial should be laid out in a randomized complete block design with a minimum of three replications for each treatment. Each plot should have a defined size (e.g., 32 square meters).
-
Crop Management: The potato crop should be fertilized, cultivated, and managed according to standard agricultural practices for the region. A susceptible potato variety should be used to ensure adequate disease pressure.
-
Treatments:
-
Untreated Control: Plots that receive no fungicide application.
-
New Formulation Treatment(s): Plots treated with the new this compound formulation(s) at specified doses and intervals.
-
Standard Fungicide Treatment: Plots treated with a standard commercial this compound formulation as a positive control.
-
-
Fungicide Application: Fungicides should be applied using a calibrated sprayer to ensure uniform coverage. The first application should typically occur upon the first appearance of disease symptoms, with subsequent applications at regular intervals (e.g., every 7-15 days), depending on the experimental design.
-
Disease Assessment:
-
Disease severity should be recorded periodically (e.g., weekly) starting from the first appearance of symptoms.
-
Assessment is done by estimating the percentage of leaf area affected by the disease on a sample of plants (e.g., 10 randomly selected plants) per plot. A 0-5 rating scale can be used for this purpose.
-
The Area Under the Disease Progress Curve (AUDPC) can be calculated from the severity data to provide a quantitative summary of disease intensity over time.
-
-
Yield Data: At the end of the growing season, the central rows of each plot are harvested to determine the tuber yield (e.g., in tonnes per hectare).
-
Statistical Analysis: All data on disease severity and yield should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Fungal Stress Response to this compound
Due to its multi-site mode of action, this compound induces a broad stress response in fungal cells, primarily through the inactivation of numerous enzymes and proteins containing sulfhydryl groups. This leads to significant oxidative stress and damage to cellular components. The fungus, in turn, activates general stress response pathways to counteract these effects. While a specific signaling pathway for dithiocarbamate resistance is not well-defined (owing to the low probability of resistance), the cellular response to this compound-induced stress can be conceptualized as follows:
Caption: this compound-induced fungal stress response pathway.
This guide highlights the potential of new this compound formulations to provide more effective and sustainable solutions for managing fungal diseases. The presented data and protocols offer a valuable resource for the scientific community in the ongoing development and validation of next-generation fungicides.
References
The Synergistic Efficacy of Mancozeb in Combination with Systemic Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of the multi-site, contact fungicide Mancozeb with single-site, systemic fungicides is a cornerstone of modern disease management programs. This approach not only broadens the spectrum of activity but also serves as a critical tool in delaying the development of fungicide resistance. This guide provides an objective comparison of this compound's performance in combination with various systemic fungicides, supported by experimental data, detailed methodologies, and an exploration of the underlying biochemical pathways.
Executive Summary
Combining the broad-spectrum, multi-site activity of this compound with the targeted, systemic action of fungicides from different chemical groups offers a synergistic or additive effect against a wide range of fungal pathogens. This guide examines the efficacy of this compound in partnership with three major classes of systemic fungicides:
-
Benzimidazoles (e.g., Carbendazim): This combination provides both curative and preventative action, proving highly effective against pathogens like Alternaria spp.
-
Strobilurins (e.g., Azoxystrobin): Known for their broad-spectrum activity, these combinations offer excellent control of diseases such as downy mildew.
-
Triazoles (e.g., Tebuconazole): This pairing is particularly effective against rusts and other significant cereal diseases.
The data presented herein, derived from in vitro and field studies, demonstrates that these combinations can lead to enhanced disease control, improved crop yields, and a more sustainable approach to fungicide use.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, highlighting the enhanced efficacy of this compound when combined with systemic fungicides.
Table 1: In Vitro Efficacy of this compound + Carbendazim against Alternaria brassicicola
| Fungicide Treatment | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | LC50 (ppm) |
| This compound (63%) + Carbendazim (12%) | 100 | 94 ± 3.5 | 57.22 |
| Metalaxyl-M (6%) (Systemic Control) | 100 | 30 ± 3.5 | 125.52 |
Data sourced from a study on Alternaria leaf spot of cabbage.[1][2]
Table 2: Field Efficacy of this compound + Azoxystrobin against Grape Downy Mildew (Plasmopara viticola)
| Fungicide Treatment | Application Rate (g/ha) | Mean Percent Disease Index (PDI) |
| This compound (40%) + Azoxystrobin (7%) | 1750 | 21.94 |
| This compound (40%) + Azoxystrobin (7%) | 1500 | at par with 1750 g/ha |
| Azoxystrobin (23%) SC (Solo) | - | Statistically inferior |
| This compound (75%) (Solo) | - | Statistically inferior |
| Untreated Control | - | High |
Data from a two-season field trial on Thompson Seedless grapes.[3]
Table 3: Field Efficacy of this compound + Triazole/Strobilurin Combinations against Asian Soybean Rust (Phakopsora pachyrhizi)
| Fungicide Combination | This compound Addition ( kg/ha ) | Disease Control (%) |
| Tebuconazole + Picoxystrobin | ≥ 2.0 | > 80 |
| Fluxapyroxad + Pyraclostrobin | ≥ 2.0 | > 80 |
| Benzovindiflupyr + Azoxystrobin | ≥ 2.0 | > 80 |
| Prothioconazole + Trifloxystrobin | ≥ 2.0 | > 80 |
| Various combinations without this compound | 0 | 46 (average) |
Data from a field study evaluating the addition of this compound to existing co-formulations.[4]
Table 4: Comparative Efficacy of Fungicides against Wheat Leaf Rust (Puccinia triticina)
| Fungicide Treatment | Percent Disease Control (%) |
| Tebuconazole (50%) + Trifloxystrobin (25%) | 94.93 |
| Azoxystrobin (18.2%) + Cyproconazole (7.3%) | 93.33 |
| Tebuconazole (Solo) | 90.03 |
| This compound (Solo) | 90.02 |
This study highlights the superior performance of combination fungicides over solo applications.[5]
Signaling Pathways and Modes of Action
The synergistic effect of these fungicide combinations stems from their distinct modes of action, which disrupt fungal life processes at multiple points.
This compound: Multi-Site Inhibition
This compound is a dithiocarbamate fungicide that acts on multiple enzymatic pathways within the fungal cell. Its primary mechanism involves the non-specific inhibition of enzymes containing sulfhydryl (-SH) groups, which are crucial for cellular respiration and other metabolic processes. This multi-site action makes it very difficult for fungi to develop resistance.
Systemic Fungicides: Targeted Inhibition
In contrast to this compound, systemic fungicides have highly specific modes of action.
-
Benzimidazoles (e.g., Carbendazim): These fungicides inhibit the polymerization of tubulin into microtubules, which are essential for cell division (mitosis). This disruption of the cytoskeleton ultimately leads to cell death.
-
Strobilurins (e.g., Azoxystrobin): These fungicides, also known as Quinone outside Inhibitors (QoIs), block mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex. This inhibits ATP synthesis, depriving the fungal cell of energy.
-
Triazoles (e.g., Tebuconazole): This class of fungicides inhibits the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This method is commonly used to determine the inhibitory effect of fungicides on the mycelial growth of a pathogen.
-
Fungicide Stock Solution: Prepare stock solutions of the test fungicides in a suitable solvent (e.g., sterile distilled water or acetone).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Fungicide: Add the required amount of fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). A control set with no fungicide is also prepared.
-
Plating: Pour the amended PDA into sterile Petri plates and allow them to solidify.
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the actively growing margin of a pure culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plate almost covers the plate.
-
Data Collection: Measure the colony diameter in two perpendicular directions.
-
Calculation: Calculate the percent inhibition of mycelial growth over the control using the formula:
-
Percent Inhibition = [(C - T) / C] * 100
-
Where C = Average colony diameter in the control plate
-
T = Average colony diameter in the treated plate
-
-
-
LC50 Determination: The data can be further analyzed using probit analysis to determine the LC50 (Lethal Concentration 50%), which is the concentration of the fungicide that inhibits 50% of the fungal growth.
Field Trial for Fungicide Efficacy Evaluation (Example: Wheat Rust)
Field trials are essential to evaluate the performance of fungicides under real-world conditions.
-
Experimental Design: The trial is typically laid out in a Randomized Complete Block Design (RCBD) with 3 to 4 replications. Each plot has a defined size (e.g., 5m x 2m).
-
Crop and Variety: A wheat variety susceptible to the target rust pathogen (e.g., Puccinia triticina for leaf rust) is sown using standard agronomic practices.
-
Inoculation: To ensure uniform disease pressure, artificial inoculation may be performed by spraying a suspension of urediniospores at a specific crop growth stage. Alternatively, trials can rely on natural infection in disease-prone areas.[5]
-
Fungicide Application: Fungicide treatments, including solo this compound, solo systemic fungicides, their combinations, and an untreated control, are applied at recommended doses and specific crop growth stages (e.g., flag leaf emergence) or when disease reaches a certain threshold. Applications are typically made using a calibrated knapsack sprayer.[2]
-
Disease Assessment: Disease severity is recorded at regular intervals (e.g., 7-10 days) after the final spray using a standard scale, such as the Modified Cobb Scale for rusts. The Area Under the Disease Progress Curve (AUDPC) can be calculated to represent the cumulative disease intensity over time.[5]
-
Yield Data: At maturity, the crop is harvested from a designated area within each plot to determine grain yield, thousand-grain weight, and other relevant quality parameters.
-
Statistical Analysis: The collected data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.
Conclusion
The combination of this compound with systemic fungicides from the benzimidazole, strobilurin, and triazole classes offers a robust and sustainable strategy for the management of a wide array of fungal diseases. The multi-site action of this compound provides a stable foundation of protection and an effective anti-resistance mechanism, while the systemic partners deliver targeted, curative, and often preventative control from within the plant. The experimental data clearly indicates that these combinations frequently result in synergistic or additive effects, leading to superior disease control and enhanced crop yields compared to the solo application of the individual components. For the development of effective and durable disease management programs, the continued use and research into these combined fungicide formulations are of paramount importance.
References
A Comparative Guide to the Long-Term Toxicology of Mancozeb and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term toxicological profiles of the fungicide Mancozeb, its primary metabolite ethylenethiourea (ETU), and several common alternatives: Chlorothalonil, Captan, Propiconazole, and Azoxystrobin. The information is intended to assist researchers and professionals in evaluating the potential hazards associated with these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided.
Metabolic Fate of this compound
This compound, a manganese/zinc salt of an ethylene bis-dithiocarbamate (EBDC), is metabolized in the body and the environment to ethylenethiourea (ETU), a compound of significant toxicological concern.[1][2][3] Understanding this conversion is critical to assessing the overall risk of this compound exposure.
References
Mancozeb vs. Copper-Based Fungicides: A Comparative Guide for Bacterial Disease Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mancozeb and copper-based fungicides for the control of bacterial diseases in agricultural settings. The information presented is collated from various scientific studies and is intended to assist researchers, scientists, and professionals in drug development in understanding the efficacy, mechanisms of action, and application protocols of these two important classes of bactericides.
I. Performance and Efficacy: A Quantitative Comparison
The following tables summarize quantitative data from various field and laboratory studies comparing the performance of this compound, copper-based fungicides, and their combination in controlling key bacterial diseases.
Table 1: Control of Walnut Blight (Xanthomonas arboricola pv. juglandis)
| Treatment | Disease Incidence (%) | Harvestable Walnuts (%) | Reference |
| Untreated Control | High | - | [1][2] |
| Copper (e.g., Kocide 3000) | Ineffective (in presence of copper-resistant strains) | - | [1] |
| Copper + this compound (e.g., Manzate) | Significantly Lower | 15% improvement over control | [1][3] |
| Mankocide™ DF (Copper Hydroxide + this compound) | Significantly Lower | - | [3] |
| Kasumin + this compound | Improved efficacy over Kasumin alone | - | [1] |
Table 2: Control of Bacterial Spot of Tomato (Xanthomonas perforans)
| Treatment | Disease Severity Rating | Reference |
| Untreated Control | High | [4][5] |
| Basic Copper Sulfate (BCS) | - | [4] |
| This compound | - | [4] |
| BCS + this compound | Significantly more effective than BCS alone | [4][5][6] |
| Advanced Copper Composites | Significantly reduced disease severity compared to copper-mancozeb | [5][7] |
Table 3: Control of Fire Blight of Pears (Erwinia amylovora)
| Treatment | Disease Incidence (%) | Reference |
| Untreated Control | 40.8 | [8] |
| Kasugamycin | 5.4 | [8] |
| Streptomycin | 11.0 | [8] |
| Kasugamycin + this compound | Highly effective | [8] |
| Copper Hydroxide (Kocide 3000) | Significantly reduced incidence | [8] |
| Copper Hydroxide/Copper Oxychloride (Badge) | Significantly reduced incidence | [8] |
II. Mechanisms of Action
Understanding the mode of action is crucial for developing effective and sustainable disease management strategies.
A. Copper-Based Fungicides
Copper ions (Cu²⁺) are the active component in copper-based fungicides. Their primary mechanism involves the non-specific denaturation of proteins and enzymes within bacterial cells. This multi-site activity disrupts cellular processes, leading to bacterial cell death.[8][9] Copper fungicides act as protectants, meaning they must be present on the plant surface before the bacteria arrive to be effective.[10]
References
- 1. dsagrow.com [dsagrow.com]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. horticulture.com.au [horticulture.com.au]
- 4. journals.flvc.org [journals.flvc.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. horticulture.com.au [horticulture.com.au]
- 7. Advanced Copper Composites Against Copper-Tolerant Xanthomonas perforans and Tomato Bacterial Spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpear.com [calpear.com]
- 9. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 10. certisbio.com [certisbio.com]
In Vitro Genotoxic Potential of Mancozeb and its Metabolite ETU: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro genotoxic potential of the fungicide Mancozeb and its primary metabolite, ethylenethiourea (ETU). The data presented is collated from a range of scientific studies to offer an objective overview supported by experimental evidence.
Executive Summary
This compound, a widely used agricultural fungicide, has demonstrated clear genotoxic potential in various in vitro studies. Its mechanisms of toxicity are often linked to the induction of oxidative stress, leading to DNA damage, chromosomal aberrations, and micronucleus formation. In contrast, its metabolite, ethylenethiourea (ETU), is generally considered a weak genotoxic agent. While capable of inducing gene mutations and chromosomal alterations, the effects of ETU are often less potent and can be inconsistent across different experimental setups. This guide will delve into the specific experimental findings for each compound, presenting the data in a comparative format to aid in risk assessment and further research.
Comparative Genotoxicity Data
The following tables summarize the quantitative data from in vitro studies on this compound and ETU, focusing on key genotoxicity endpoints.
Table 1: In Vitro Genotoxicity of this compound
| Assay Type | Cell Line | Concentration Range | Key Findings | Reference(s) |
| Comet Assay | HepG2, A549 | Environmentally relevant concentrations | Evidence of DNA damage. | [1][2] |
| RAT-1 Fibroblasts, Rat PBMC | Up to 500 ng/ml | Dose-dependent induction in DNA single-strand breaks. | [3] | |
| Micronucleus Test | Cultured Human Lymphocytes | 0.5, 2, and 5 μg/ml | Significant dose-dependent induction in the frequency of micronuclei. | [4] |
| HepG2, A549 | Environmentally relevant concentrations | Increased frequency of both CREST-negative (MN-) and CREST-positive (MN+) micronuclei, suggesting both clastogenic and aneugenic potential. | [1][2] | |
| Allium cepa | 250 mg/L to 500 mg/L | Significant increase in micronuclei. | [5] | |
| Chromosomal Aberrations | Cultured Human Lymphocytes | 0.5, 2, and 5 μg/ml | Significant dose-dependent induction in the frequency of chromosomal aberrations. | [4] |
| Allium cepa | Not specified | Induction of sticky, disoriented, and fragmented chromosomes. | [5][6] | |
| Oxidative Stress | Cultured Human Lymphocytes | 0.5, 2, and 5 μg/ml | Increase in reactive oxygen species (ROS) generation. | [4] |
| RAT-1 Fibroblasts, Rat PBMC | Up to 500 ng/ml | Concentration-dependent increase in ROS and 8-hydroxy-2'-deoxyguanosine (8-OHdG) adducts. | [3] |
Table 2: In Vitro Genotoxicity of Ethylenethiourea (ETU)
| Assay Type | Test System | Concentration Range | Key Findings | Reference(s) |
| Gene Mutations | Salmonella typhimurium (Ames test) | Generally above 1000 µ g/plate | Weak bacterial mutagen, particularly in strain TA1535 without metabolic activation. | [7][8] |
| Chromosomal Aberrations | Cultured Mammalian Cells | Not specified | Capable of inducing structural chromosomal alterations. | [7] |
| Other Genotoxic Effects | Bacterial Rec Assay, Yeast Assays | Not specified | Evidence of genotoxic effects. | [7] |
Note: The genotoxicity of ETU is often described as weak, and results can be mixed depending on the specific experimental conditions. A significant challenge in interpreting some negative results is the use of concentrations that may not have been high enough to induce a response.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical protocols used in the assessment of this compound and ETU genotoxicity.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: A suspension of the selected cell line (e.g., HepG2, A549) is exposed to various concentrations of this compound or ETU for a defined period.
-
Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.
In Vitro Micronucleus Test
The micronucleus test is used to detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
-
Cell Culture and Treatment: Proliferating cells (e.g., cultured human lymphocytes, L5178Y cells) are exposed to a range of concentrations of the test substance.
-
Cytokinesis Block (Optional but Recommended): For many cell types, Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of cells that have divided in the presence of the test substance.
-
Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye. For aneugenicity assessment, kinetochores can be labeled using CREST antibodies.
-
Scoring: Under a microscope, the frequency of micronuclei (small, separate nuclei in the cytoplasm) is scored in a predetermined number of cells (typically binucleated cells if the cytokinesis-block method is used). The presence of a kinetochore within the micronucleus (CREST-positive) is indicative of aneuploidy, while its absence (CREST-negative) suggests clastogenicity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for this compound-induced genotoxicity.
Caption: Workflow for the Comet Assay to detect DNA strand breaks.
Caption: Workflow for the In Vitro Micronucleus Test.
Caption: Proposed signaling pathway for this compound-induced genotoxicity.
Conclusion
The in vitro evidence strongly suggests that this compound is a genotoxic agent, likely acting through the induction of oxidative stress.[3][4] It has been shown to cause DNA damage, chromosomal aberrations, and micronucleus formation in a variety of cell types.[1][2][4] Its metabolite, ETU, exhibits a weaker and more variable genotoxic profile.[7] While ETU is capable of inducing genetic damage, its potency is considerably lower than that of the parent compound.[7] These findings underscore the importance of considering both the parent compound and its metabolites in the overall risk assessment of pesticides. Further research is warranted to fully elucidate the genotoxic mechanisms of ETU and to establish clear dose-response relationships for both compounds in various human cell lines.
References
- 1. Toxicological Comparison of this compound and Zoxamide Fungicides at Environmentally Relevant Concentrations by an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. DNA damage and apoptosis induction by the pesticide this compound in rat cells: involvement of the oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced genotoxicity and apoptosis in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [논문]Ethylene thiourea (ETU). A review of the genetic toxicity studies [scienceon.kisti.re.kr]
Safety Operating Guide
Proper Disposal Procedures for Mancozeb
The following guide provides essential safety and logistical information for the proper disposal of Mancozeb, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Splash-proof goggles or a face shield.[2][3]
-
Protective Clothing: An impervious apron or lab coat and footwear to avoid skin contact.[3]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA-approved respirator.[4]
Always handle this compound under a hood or in a well-ventilated area.[1] After handling, wash hands and face thoroughly.[1] Contaminated clothing must be washed before reuse, or if heavily contaminated, discarded as hazardous waste.[1][4][5]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must comply with federal, state, and local regulations.[1][6] this compound is classified as an environmentally hazardous substance and may be regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][7]
Phase 1: Waste Classification and Segregation
-
Identify the Waste: Determine if you are disposing of unused this compound product, contaminated lab materials (e.g., PPE, spill cleanup debris), or empty containers.
-
Segregate Waste: Keep this compound waste in its original container or a clearly labeled, sealed, and suitable waste container.[1][4] Crucially, do not mix this compound with other waste streams.[1]
Phase 2: Disposal of Unused or Waste this compound
-
Avoid On-Site Disposal: Do not dispose of undiluted chemicals on-site.[8] Never pour this compound waste down sinks, drains, or into sewer systems, as this can contaminate groundwater and surface water.[4][9]
-
Engage a Licensed Disposal Facility: Wastes must be disposed of at an approved waste disposal plant.[1][4][10] Methods may include high-temperature incineration (above 1000°C) in a specialized pesticide incinerator or burial in an approved landfill.[11]
-
Consult Authorities: Before disposal, contact your institution's Environmental Health & Safety (EHS) department, your state's pesticide or environmental control agency, or the nearest EPA regional office for guidance.[6] Many states offer "Clean Sweep" programs for commercial pesticide users.[12]
Phase 3: Decontamination and Disposal of Empty Containers
Empty containers retain product residue and must be handled carefully to prevent exposure and environmental contamination.[1][11]
-
Do Not Reuse: Never reuse empty this compound containers for any purpose.[5][6][9]
-
Decontaminate by Rinsing:
-
Triple Rinsing: Fill the empty container one-quarter full with water, recap, and shake vigorously for 10 seconds.[5] Pour the rinsate into the spray tank or a designated container for later disposal as this compound waste.[5] Repeat this procedure two more times.[5]
-
Pressure Rinsing: Alternatively, hold the container over a mix tank and use a pressure-rinsing nozzle to rinse for at least 30 seconds.[5] The rinsate should be collected for proper disposal.[5]
-
-
Render Unusable: After rinsing, puncture the container to prevent reuse.[5][8]
-
Final Disposal:
Phase 4: Spill Management and Disposal
-
Containment: In the event of a spill, prevent the material from entering drains and waterways.[4][13]
-
Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[4][10] Place the collected material and any contaminated absorbents into a labeled, sealed container for disposal as hazardous waste.[10][14]
-
Decontamination: Clean the affected area with a detergent and water solution, collecting the cleaning water for disposal along with the spilled product.[14]
Regulatory and Transportation Data
For shipping and waste profiling, this compound is identified by specific codes that denote its hazardous nature.
| Parameter | Identifier | Source(s) |
| UN Number | 3077 | [1][4] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound) | [1][4] |
| DOT Hazard Class | 9 (Miscellaneous hazardous materials) | [1][4] |
| Packing Group | III | [1][4] |
| RCRA Waste Code | U116 | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hockleyagro.co.uk [hockleyagro.co.uk]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. fishersci.com [fishersci.com]
- 5. domyown.com [domyown.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. lawnsolutionsaustralia.com.au [lawnsolutionsaustralia.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
